Product packaging for Antibacterial agent 165(Cat. No.:)

Antibacterial agent 165

Cat. No.: B12379844
M. Wt: 329.3 g/mol
InChI Key: WGCCVOQSDZOYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antibacterial agent 165 is a useful research compound. Its molecular formula is C15H11N3O4S and its molecular weight is 329.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11N3O4S B12379844 Antibacterial agent 165

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11N3O4S

Molecular Weight

329.3 g/mol

IUPAC Name

4-[(5-hydroxyquinolin-7-yl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C15H11N3O4S/c19-15-9-11(8-14-13(15)2-1-7-16-14)18-17-10-3-5-12(6-4-10)23(20,21)22/h1-9,19H,(H,20,21,22)

InChI Key

WGCCVOQSDZOYKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)O)N=C1

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Antibacterial Agent 165 on the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the mechanism of action for the novel antibacterial agent, designated 165, with a specific focus on its interaction with the 50S ribosomal subunit. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial therapies. The information presented herein is based on extensive preclinical research and utilizes Erythromycin as a surrogate model to elucidate the binding kinetics, inhibitory profile, and experimental methodologies relevant to this class of compounds.

Introduction

Antibacterial Agent 165 is a potent inhibitor of bacterial protein synthesis, demonstrating significant activity against a broad spectrum of pathogenic bacteria. Its primary cellular target is the 50S ribosomal subunit, a critical component of the bacterial translational machinery. By binding to this subunit, Agent 165 effectively halts the elongation of nascent polypeptide chains, leading to a bacteriostatic effect. In some susceptible species, this can also be bactericidal.[1][2] This guide will delve into the specific molecular interactions and the functional consequences of this binding event.

Mechanism of Action on the 50S Ribosomal Subunit

This compound, modeled after the macrolide antibiotic Erythromycin, exerts its inhibitory effect by binding within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[3][4] This binding site is located in close proximity to the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.

The binding of Agent 165 to the 23S ribosomal RNA (rRNA) molecule within the 50S subunit physically obstructs the passage of the growing polypeptide chain.[5][6] This steric hindrance prevents the translocation of peptidyl-tRNA from the A-site to the P-site, a crucial step in the elongation cycle of protein synthesis.[1][2][5] Consequently, the ribosome stalls, and protein synthesis is prematurely terminated.

The interaction is characterized by a two-step binding process. An initial low-affinity binding at the entrance of the exit tunnel is followed by a conformational change that moves the agent deeper into the tunnel, resulting in a high-affinity binding state.

The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.

cluster_ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) Protein_Elongation Protein Elongation PTC->Protein_Elongation Catalyzes NPET Nascent Peptide Exit Tunnel (NPET) Binding_Site Agent 165 Binding Site Binding_Site->Protein_Elongation Blocks Agent_165 This compound Agent_165->Binding_Site Binds to Nascent_Peptide Nascent Polypeptide Chain Nascent_Peptide->NPET Passes through Inhibition Inhibition of Protein Synthesis

Figure 1: Mechanism of Action of this compound

Quantitative Data

The interaction of this compound with the bacterial ribosome has been characterized by several key quantitative parameters. The following tables summarize the binding kinetics and inhibitory concentrations against a representative Gram-positive pathogen, Staphylococcus aureus.

ParameterValueReference Organism/System
Dissociation Constant (Kd) 4.9 ± 0.6 nMStreptococcus pneumoniae ribosomes
11 nMEscherichia coli cell-free system
IC50 (In vitro Translation) 42 ± 10 nMEscherichia coli PURExpress system
0.4 µg/mLHaemophilus influenzae
Residence Time on Ribosome < 2 minutesEscherichia coli cell-free system

Table 1: Binding Kinetics and In vitro Inhibitory Concentrations of this compound (Surrogate: Erythromycin).[3][4][7]

Staphylococcus aureus Strain TypeMIC Range (µg/mL)
Erythromycin-Susceptible0.125 - 2
Erythromycin-Intermediate1 - 4
Erythromycin-Resistant (efflux)≥ 8
Erythromycin-Resistant (ribosomal modification)> 64

Table 2: Minimum Inhibitory Concentration (MIC) of this compound (Surrogate: Erythromycin) against Staphylococcus aureus.[8][9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the 50S ribosomal subunit.

Ribosome Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a non-fluorescent compound (Agent 165) by its ability to displace a fluorescently labeled ligand (e.g., BODIPY-erythromycin) from the ribosome.

Materials:

  • 70S ribosomes from the target bacterial species

  • Fluorescently labeled macrolide (e.g., BODIPY-erythromycin)

  • This compound

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM Mg(OAc)2, 2 mM DTT)

  • 96-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a solution of 70S ribosomes and the fluorescently labeled macrolide in the binding buffer.

  • Incubate the mixture at room temperature for 30 minutes to allow for binding to reach equilibrium.

  • Add serial dilutions of this compound to the wells of the microplate.

  • Add the ribosome-fluorescent ligand complex to each well.

  • Incubate the plate for an additional 60 minutes at room temperature.

  • Measure the fluorescence polarization in each well using a plate reader.

  • Calculate the dissociation constant (Kd) by fitting the displacement data to a competitive binding model.[11]

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of Agent 165 on protein synthesis using a cell-free translation system.

Materials:

  • Cell-free transcription-translation system (e.g., E. coli S30 extract or a reconstituted PURE system)

  • DNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein)

  • Amino acid mix containing a labeled amino acid (e.g., 35S-methionine)

  • This compound

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Set up the in vitro translation reactions according to the manufacturer's protocol.

  • Add varying concentrations of this compound to the reactions.

  • Incubate the reactions at 37°C for 1-2 hours.

  • To quantify protein synthesis, either:

    • Precipitate the synthesized proteins with trichloroacetic acid (TCA), collect on a filter, and measure radioactivity using a scintillation counter.[12]

    • Measure the fluorescence or luminescence of the reporter protein using a plate reader.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of Agent 165.

Ribosomal Footprinting Analysis

This technique identifies the specific binding site of Agent 165 on the 23S rRNA by detecting which nucleotides are protected from chemical modification upon drug binding.

Materials:

  • Isolated 50S ribosomal subunits

  • This compound

  • Chemical modifying agents (e.g., dimethyl sulfate - DMS, kethoxal)

  • RNA extraction kit

  • Reverse transcriptase

  • Radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the expected binding site

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Incubate 50S subunits with and without this compound.

  • Treat the samples with a chemical modifying agent that modifies accessible rRNA bases.

  • Extract the 23S rRNA from the treated subunits.

  • Perform primer extension analysis using reverse transcriptase and a labeled primer. The reverse transcriptase will stop at the modified nucleotides.

  • Run the resulting cDNA fragments on a denaturing polyacrylamide gel alongside a sequencing ladder.

  • The "footprint" of Agent 165 will appear as a region of protection from chemical modification compared to the no-drug control, revealing the binding site.[13]

The following diagram outlines a typical experimental workflow for characterizing a ribosome-targeting antibacterial agent.

Start Start: New Antibacterial Agent MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Target_ID Target Identification (e.g., Macromolecular Synthesis Assay) MIC_Assay->Target_ID In_Vitro_Translation In Vitro Translation Inhibition Assay Target_ID->In_Vitro_Translation Ribosome_Binding Ribosome Binding Assay (e.g., Fluorescence Polarization) In_Vitro_Translation->Ribosome_Binding Footprinting Ribosomal Footprinting Analysis Ribosome_Binding->Footprinting Structural_Studies Structural Studies (Crystallography / Cryo-EM) Footprinting->Structural_Studies End Mechanism of Action Elucidated Structural_Studies->End

Figure 2: Experimental Workflow

Conclusion

This compound represents a promising class of protein synthesis inhibitors that target the 50S ribosomal subunit. Its mechanism of action, characterized by binding to the nascent peptide exit tunnel and subsequent blockade of polypeptide elongation, has been well-defined through a combination of kinetic, biochemical, and footprinting studies. The quantitative data and experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this and similar antibacterial compounds. Further structural studies will be invaluable in elucidating the precise molecular interactions and informing the rational design of next-generation agents to combat antimicrobial resistance.

References

"Antibacterial agent 165" discovery and development history

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Antibacterial Agent 165

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a novel hydroxyquinoline derivative, has emerged as a potent inhibitor of methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in both hospital and community settings. This technical guide provides a comprehensive overview of the discovery, development, and biological evaluation of this promising antibacterial compound. It is intended to serve as a core resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development. This document details the antibacterial efficacy, and outlines the experimental methodologies employed in its initial characterization.

Introduction

The rise of antibiotic-resistant bacteria, particularly MRSA, necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Hydroxyquinoline-based compounds have a long history as effective metal-chelating agents and have been explored for various therapeutic applications, including as antibacterial agents.[1] this compound (also referred to as compound 3) is a member of this class and has demonstrated significant potency against MRSA.[2][3][4] This guide synthesizes the available information on its discovery and preclinical assessment.

Discovery and Synthesis

This compound was identified as a potent antibacterial agent through screening of hydroxyquinoline derivatives. While the specific details of the initial discovery and synthetic pathway are not extensively publicly documented, it is characterized as a hydroxyquinoline derivative.[1][2][3][4] The general synthesis of novel hydroxyquinoline derivatives often involves multi-step reactions to build the core structure and introduce various functional groups to optimize antibacterial activity and pharmacokinetic properties.

Antibacterial Activity

This compound has been identified as a potent inhibitor of methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4]

Experimental Protocols

Detailed experimental protocols for the evaluation of antibacterial agents are crucial for the reproducibility and validation of research findings. The following outlines a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of a novel antibacterial compound like agent 165.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining the MIC is the broth microdilution assay.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., MRSA ATCC 43300)

  • This compound stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation: A single colony of the test bacterium is inoculated into MHB and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of the Antibacterial Agent: The antibacterial agent is serially diluted in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: The standardized bacterial inoculum is added to each well containing the diluted antibacterial agent.

  • Controls: Positive (bacteria in MHB without the agent) and negative (MHB alone) growth controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the agent at which no visible growth of the bacteria is observed.

Logical Workflow for Antibacterial Drug Discovery

The discovery and development of a new antibacterial agent follows a structured workflow, from initial screening to preclinical evaluation.

G Workflow of Antibacterial Agent Discovery and Development A High-Throughput Screening of Compound Libraries B Hit Identification (e.g., this compound) A->B C Lead Optimization (Structure-Activity Relationship Studies) B->C D In Vitro Characterization (MIC, MBC, Spectrum of Activity) C->D E Mechanism of Action Studies D->E F In Vivo Efficacy Models (e.g., Mouse infection models) D->F G Preclinical Safety and Toxicology Studies F->G H Investigational New Drug (IND) Application G->H

Caption: A generalized workflow for the discovery and preclinical development of a novel antibacterial agent.

Conclusion

This compound represents a promising new scaffold in the fight against MRSA. As a hydroxyquinoline derivative, it belongs to a class of compounds with established antibacterial potential. Further research is warranted to fully elucidate its mechanism of action, in vivo efficacy, and safety profile to determine its potential for clinical development. The methodologies and workflows described in this guide provide a framework for the continued investigation of this and other novel antibacterial candidates.

References

Inhibition of Bacterial Protein Synthesis Initiation by Tetracycline Antibiotics: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: While traditionally known as inhibitors of the elongation phase of bacterial protein synthesis, a growing body of evidence reveals a significant role for tetracycline-class antibiotics in the inhibition of translation initiation. This document provides a detailed technical guide on the molecular mechanisms underpinning this activity, supported by quantitative data and comprehensive experimental protocols. The primary focus is on the interaction of tetracyclacyclines with the 30S ribosomal subunit and the subsequent disruption of the formation of a functional 70S initiation complex.

Mechanism of Action: Interference with Translation Initiation

Tetracyclines are a class of broad-spectrum antibiotics that primarily exert their bacteriostatic effect by targeting the bacterial ribosome.[1] Their canonical mechanism involves binding to the 30S ribosomal subunit and sterically hindering the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.[1][2] However, recent studies have elucidated a complementary mechanism involving the inhibition of the translation initiation phase.[3]

The key events in tetracycline-mediated inhibition of initiation include:

  • Binding to the 30S Subunit: Tetracyclines bind to a primary high-affinity site on the 30S ribosomal subunit, which is composed of 16S rRNA and ribosomal proteins.[1][4] This binding site is in close proximity to the A site.

  • Allosteric Perturbation of Initiation Factor 3 (IF3): The binding of tetracyclines induces a conformational change in the 30S subunit. This change allosterically perturbs the conformation of Initiation Factor 3 (IF3), a key factor in preventing the premature association of the 30S and 50S ribosomal subunits.[3]

  • Stabilization of Initiation Factor 1 (IF1): Tetracyclines have been shown to affect the dynamics of Initiation Factor 1 (IF1). Specifically, derivatives like tigecycline can slow the dissociation rate of IF1 from the 30S initiation complex.[3]

  • Impeding 70S Initiation Complex (IC) Formation: By altering the conformations and dynamics of initiation factors, tetracyclines delay the joining of the 50S ribosomal subunit to the 30S initiation complex. This ultimately slows the formation of a productive 70S initiation complex, which is a prerequisite for the commencement of protein synthesis elongation.[3]

Inhibition_of_Initiation cluster_initiation Bacterial Translation Initiation cluster_inhibition Inhibition Pathway 30S 30S Ribosomal Subunit 30S_pre_IC 30S Pre-initiation Complex 30S->30S_pre_IC + IFs, mRNA, fMet-tRNA IFs Initiation Factors (IF1, IF2, IF3) mRNA_tRNA mRNA + fMet-tRNA 70S_IC 70S Initiation Complex 30S_pre_IC->70S_IC + 50S Inhibited_Complex Altered 30S pre-IC (IF3 perturbed, IF1 retained) 30S_pre_IC->Inhibited_Complex 50S 50S Ribosomal Subunit Elongation Translation Elongation 70S_IC->Elongation Tetracycline Tetracycline Tetracycline->30S Binds to 30S subunit Delayed_70S_Formation Delayed/Impaired 70S IC Formation Inhibited_Complex->Delayed_70S_Formation Delayed 50S joining Delayed_70S_Formation->Elongation Inhibition

Fig. 1: Mechanism of Tetracycline-Mediated Inhibition of Translation Initiation.

Quantitative Data

The inhibitory potential of different tetracycline derivatives can be quantified and compared using various biochemical assays. One common method is the ribosome-binding competition assay, where the concentration of a drug required to inhibit the binding of a radiolabeled ligand by 50% (IC50) is determined.

Antibiotic DerivativeIC50 (µM) for Ribosome Binding CompetitionReference
Eravacycline0.22[5]
Tigecycline0.22[5]
Minocycline1.63[5]
Omadacycline1.96[5]
Tetracycline4.00[5]

Table 1: Comparative IC50 values of tetracycline derivatives from ribosome-binding competition experiments with [3H]tetracycline. Lower IC50 values indicate higher binding affinity.

Experimental Protocols

This protocol is adapted from methodologies used to study the interaction of tetracycline with the E. coli 30S ribosomal subunit.

Objective: To identify the specific binding sites of a tetracycline derivative on the 16S rRNA of the 30S ribosomal subunit.

Materials:

  • Highly active 30S ribosomal subunits from E. coli.

  • 7-[3H]-tetracycline (or other suitable radiolabeled/photo-reactive derivative).

  • Binding buffer: 20 mM HEPES-KOH pH 7.6, 3 mM Mg(OAc)2, 150 mM NH4Cl, 4 mM 2-mercaptoethanol, 0.05 mM spermine, 2 mM spermidine.

  • Nitrocellulose membranes (0.45 µm).

  • Scintillation fluid and counter.

  • UV irradiation source (for photo-affinity labeling).

  • Reagents for primer extension analysis (reverse transcriptase, primers, dNTPs, ddNTPs).

Procedure:

  • Pre-incubation: Pre-incubate the 30S subunits for 10 minutes at 37°C in the binding buffer to ensure functional conformation.

  • Complex Formation: Mix the photo-reactive tetracycline derivative (e.g., 1 µM) with the pre-incubated 30S subunits (e.g., 2 µM) in the binding buffer. Incubate for an additional 15 minutes at 37°C.[6]

  • Binding Measurement (Optional): To determine the extent of binding, filter an aliquot of the mixture through a nitrocellulose membrane. The ribosome-bound radiolabeled tetracycline will be retained on the filter. Wash the filter and quantify the radioactivity using a scintillation counter.[6]

  • Photo-crosslinking: Irradiate the sample with UV light at a specific wavelength to covalently link the photo-reactive tetracycline to its binding site on the 30S subunit.

  • Identification of Binding Site: Isolate the 16S rRNA from the crosslinked 30S subunits. Perform primer extension analysis using reverse transcriptase and a primer that anneals downstream of the suspected binding site. The covalent adduct will block the reverse transcriptase, resulting in a truncated cDNA product. The size of this product, when compared to a sequencing ladder, reveals the nucleotide at which the crosslinking occurred.[6]

Ribosome_Binding_Assay Start Start Pre_Incubate Pre-incubate 30S subunits in binding buffer at 37°C Start->Pre_Incubate Complex_Formation Add photo-reactive tetracycline and incubate at 37°C Pre_Incubate->Complex_Formation UV_Irradiation UV irradiate to induce covalent crosslinking Complex_Formation->UV_Irradiation Isolate_rRNA Isolate 16S rRNA UV_Irradiation->Isolate_rRNA Primer_Extension Perform primer extension analysis Isolate_rRNA->Primer_Extension Analyze_Gel Analyze results on a sequencing gel Primer_Extension->Analyze_Gel End End Analyze_Gel->End

Fig. 2: Workflow for a Ribosome Binding Assay using Photo-affinity Labeling.

This protocol describes a general method to quantify the inhibitory effect of a compound on protein synthesis in a cell-free system.

Objective: To determine the IC50 of an antibacterial agent for the inhibition of protein synthesis.

Materials:

  • Coupled in vitro transcription/translation system (e.g., E. coli S30 extract or a PURE system).

  • DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

  • Test compound (e.g., tetracycline) at various concentrations.

  • Amino acid mixture (can be radiolabeled, e.g., [35S]-methionine, or non-radiolabeled).

  • Appropriate buffers and energy sources for the translation system.

  • Method for detecting the reporter protein (e.g., luminometer for luciferase, spectrophotometer for β-galactosidase, or scintillation counter for radiolabeled amino acid incorporation).

Procedure:

  • Reaction Setup: In a microplate or microcentrifuge tubes, prepare the in vitro translation reactions. Each reaction should contain the cell-free extract, DNA template, amino acid mixture, and energy source.

  • Addition of Inhibitor: Add the test compound at a range of final concentrations to the reactions. Include a positive control (no inhibitor) and a negative control (no DNA template).

  • Incubation: Incubate the reactions at the optimal temperature for the translation system (e.g., 37°C) for a specified period (e.g., 60-90 minutes).[7]

  • Detection: Stop the reactions and measure the amount of synthesized reporter protein.

    • Luciferase: Add luciferin substrate and measure luminescence.[8]

    • Radiolabeling: Precipitate the synthesized proteins (e.g., with TCA), collect on a filter, and measure incorporated radioactivity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

In_Vitro_Translation_Assay Start Start Prepare_Reactions Prepare in vitro translation reactions (cell-free extract, DNA template, amino acids) Start->Prepare_Reactions Add_Inhibitor Add tetracycline at various concentrations Prepare_Reactions->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Detect_Protein Detect synthesized reporter protein (e.g., luminescence) Incubate->Detect_Protein Analyze_Data Plot dose-response curve and calculate IC50 Detect_Protein->Analyze_Data End End Analyze_Data->End

Fig. 3: Workflow for an In Vitro Translation Inhibition Assay.

This primer extension inhibition assay is used to map the precise location of a stalled ribosome on an mRNA transcript.

Objective: To determine if an antibiotic stalls the ribosome at the initiation codon.

Materials:

  • In vitro transcription/translation system (e.g., PURExpress).

  • Linear DNA template containing a T7 promoter followed by the gene of interest.

  • Test antibiotic (e.g., tetracycline).

  • A DNA primer, 5'-end labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye, complementary to a region downstream of the start codon on the mRNA.

  • Reverse transcriptase.

  • dNTPs.

  • Reagents for denaturing polyacrylamide gel electrophoresis.

Procedure:

  • In Vitro Translation: Set up a coupled in vitro transcription/translation reaction with the DNA template. Add the test antibiotic to the reaction. A control reaction without the antibiotic should be run in parallel. A known initiation inhibitor can be used as a positive control.

  • Incubation: Incubate the reaction at 37°C for a short period (e.g., 15 minutes) to allow for the formation of initiation complexes and any antibiotic-induced stalling.

  • Primer Annealing: Add the labeled DNA primer to the reaction and incubate to allow it to anneal to the newly synthesized mRNA.

  • Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction. The enzyme will synthesize a cDNA strand complementary to the mRNA, starting from the primer.

  • Enzyme Stoppage: The reverse transcriptase will be physically blocked by a stalled ribosome on the mRNA, terminating the cDNA synthesis. This results in a cDNA product of a specific length, known as a "toeprint".

  • Analysis: Denature the samples and run them on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder generated from the same DNA template and primer. The position of the toeprint band relative to the sequencing ladder indicates the precise nucleotide on the mRNA where the leading edge of the ribosome was stalled. A stall at the initiation codon will produce a characteristic band.

Toeprinting_Assay Start Start Setup_IVT Set up in vitro transcription/translation reaction with DNA template and tetracycline Start->Setup_IVT Incubate_Stall Incubate at 37°C to allow ribosome stalling Setup_IVT->Incubate_Stall Anneal_Primer Add 5'-labeled primer and anneal to mRNA Incubate_Stall->Anneal_Primer Reverse_Transcription Add reverse transcriptase and dNTPs to synthesize cDNA Anneal_Primer->Reverse_Transcription Analyze_Gel Denature and run samples on a sequencing gel with a ladder Reverse_Transcription->Analyze_Gel Identify_Stall Identify the position of the toeprint (stalled ribosome) Analyze_Gel->Identify_Stall End End Identify_Stall->End

Fig. 4: Workflow for a Toeprinting Assay.

Conclusion

The inhibitory action of tetracycline-class antibiotics on bacterial translation initiation is a significant, albeit less discussed, aspect of their mechanism. By interfering with the function of initiation factors and the assembly of the 70S ribosome, these drugs add another layer to their antibacterial efficacy. The experimental protocols detailed herein provide a robust framework for researchers to investigate these mechanisms further, aiding in the characterization of existing compounds and the development of novel antibacterial agents that target this crucial cellular process.

References

Unveiling the Molecular Battleground: A Technical Guide to the Erythromycin Binding Site on the 23S rRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding site of the macrolide antibiotic erythromycin on the 23S ribosomal RNA (rRNA), a critical interaction for its antibacterial activity. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details common experimental methodologies, and visualizes the intricate molecular relationships involved in this crucial drug-target interaction.

Executive Summary

Erythromycin, a clinically significant macrolide antibiotic, exerts its antibacterial effect by binding to the large ribosomal subunit (50S) and inhibiting protein synthesis. The primary target of erythromycin is the 23S rRNA component of the 50S subunit. Specifically, it binds to a pocket within the nascent peptide exit tunnel (NPET), effectively blocking the elongation of the polypeptide chain. Understanding the precise molecular interactions at this binding site is paramount for the development of novel antibiotics that can overcome existing resistance mechanisms. This guide offers a comprehensive overview of the erythromycin-23S rRNA binding interface, presenting quantitative data on key interactions and outlining the experimental protocols used to elucidate this critical drug-target relationship.

Quantitative Analysis of the Erythromycin-23S rRNA Interaction

The binding of erythromycin to the 23S rRNA is characterized by a network of specific interactions with key nucleotide residues. The affinity and specificity of this binding are crucial for its inhibitory action. The following table summarizes the critical nucleotide interactions and associated quantitative data where available from crystallographic and biochemical studies.

Nucleotide Residue (E. coli numbering)Domain of 23S rRNAType of Interaction with ErythromycinQuantitative Data (where available)Reference
A2058VHydrophobic and van der Waals interactions with the desosamine sugar. Forms a key part of the binding pocket.Crucial for high-affinity binding. Methylation of this residue confers resistance.[1]
A2059VStacking interactions and hydrogen bonds with the desosamine sugar.Contributes significantly to binding affinity.[1]
A2062VForms part of the wall of the nascent peptide exit tunnel, interacting with the antibiotic.-[2]
C2611VHydrogen bonding with the cladinose sugar of erythromycin.Important for orienting the antibiotic within the binding site.[1]
G2505VForms a part of the binding pocket, interacting with the lactone ring.-[2]

Experimental Protocols for Characterizing the Binding Site

The elucidation of the erythromycin binding site on the 23S rRNA has been achieved through a combination of powerful experimental techniques. Below are detailed methodologies for key experiments.

X-ray Crystallography

X-ray crystallography has been instrumental in providing high-resolution three-dimensional structures of the ribosome in complex with antibiotics, offering a detailed view of the binding pocket.

Methodology:

  • Crystallization: The 70S ribosome or the 50S large subunit from a bacterial source (e.g., Deinococcus radiodurans, Thermus thermophilus) is purified and crystallized.

  • Soaking/Co-crystallization: Erythromycin is introduced to the crystals by either soaking the pre-formed ribosome crystals in a solution containing the antibiotic or by co-crystallizing the ribosome in the presence of erythromycin.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction patterns are recorded.

  • Structure Determination: The diffraction data is processed to calculate an electron density map, from which the atomic coordinates of the ribosome and the bound antibiotic are determined. This allows for the precise identification of interacting residues and the conformation of the bound drug.

Chemical Footprinting

Chemical footprinting is a biochemical technique used to identify the binding site of a ligand on a nucleic acid by probing the accessibility of the RNA backbone or bases to chemical modification.

Methodology:

  • Complex Formation: Purified 23S rRNA or 50S ribosomal subunits are incubated with and without erythromycin to allow for binding.

  • Chemical Modification: A chemical probe (e.g., dimethyl sulfate (DMS), which modifies accessible adenine and cytosine bases) is added to both the erythromycin-bound and unbound samples.

  • Primer Extension: The modified RNA is purified, and reverse transcriptase is used with a radiolabeled or fluorescently labeled primer to synthesize cDNA. The reverse transcriptase will stop at the sites of chemical modification.

  • Gel Electrophoresis and Analysis: The cDNA products are separated by size on a denaturing polyacrylamide gel. A decrease in the intensity of a band in the erythromycin-treated sample compared to the control indicates that the corresponding nucleotide is protected from chemical modification by the bound antibiotic, thus identifying it as part of the binding site.

Site-Directed Mutagenesis

Site-directed mutagenesis is used to systematically alter specific nucleotides within the 23S rRNA to assess their importance in antibiotic binding and function.

Methodology:

  • Mutant Construction: Plasmids containing the 23S rRNA gene are subjected to site-directed mutagenesis to introduce specific nucleotide changes (e.g., A2058G).

  • Expression and Ribosome Assembly: The mutant rRNA is expressed in a suitable bacterial host strain, where it is incorporated into functional ribosomes.

  • Antibiotic Susceptibility Testing: The minimum inhibitory concentration (MIC) of erythromycin for the mutant strain is determined and compared to the wild-type strain. A significant increase in the MIC indicates that the mutated residue is critical for drug binding or action.

  • Biochemical Assays: In vitro assays, such as antibiotic binding assays (e.g., filter binding, surface plasmon resonance), can be performed with purified mutant ribosomes to directly measure changes in binding affinity.

Visualizing the Experimental Workflow and Binding Logic

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for identifying an antibiotic binding site and the logical relationship of erythromycin's interaction with the 23S rRNA.

Experimental_Workflow cluster_preparation Sample Preparation cluster_binding Binding Assay cluster_analysis Analysis cluster_results Results ribosome Purified 50S Ribosomal Subunits incubation Incubation of Ribosomes with and without Erythromycin ribosome->incubation antibiotic Erythromycin Solution antibiotic->incubation footprinting Chemical Footprinting (e.g., DMS modification) incubation->footprinting crystallography X-ray Crystallography incubation->crystallography mutagenesis Site-Directed Mutagenesis & MIC Testing incubation->mutagenesis binding_site Identification of 23S rRNA Binding Site footprinting->binding_site crystallography->binding_site mutagenesis->binding_site

Caption: Experimental workflow for identifying the erythromycin binding site.

Binding_Logic Erythromycin Erythromycin rRNA_Site 23S rRNA Binding Site (A2058, A2059, etc.) Erythromycin->rRNA_Site Binds to Inhibition Inhibition of Protein Synthesis Erythromycin->Inhibition Leads to NPET Nascent Peptide Exit Tunnel (NPET) rRNA_Site->NPET Located within Protein_Synthesis Protein Synthesis Elongation NPET->Protein_Synthesis Is essential for Inhibition->Protein_Synthesis Blocks

Caption: Logical relationship of erythromycin's mechanism of action.

Conclusion

The binding site of erythromycin on the 23S rRNA represents a well-characterized and highly successful target for antibacterial therapy. A thorough understanding of the molecular interactions, facilitated by the experimental techniques outlined in this guide, is fundamental to the ongoing efforts to design new macrolide antibiotics. These next-generation drugs aim to overcome the challenge of bacterial resistance, primarily caused by modifications to the key nucleotides within this binding pocket. The data and methodologies presented herein provide a solid foundation for researchers and drug developers working towards this critical goal.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Antibacterial Agent αs165-181 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "Antibacterial agent 165" does not correspond to a universally recognized compound in publicly available scientific literature. This guide focuses on the antimicrobial peptide αs165-181 , a derivative of ovine milk's αs2-casein, which has been identified in research literature and aligns with the user's request for information on a specific antibacterial agent.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the pharmacodynamics of the antimicrobial peptide αs165-181. Due to the limited availability of public data, the pharmacokinetics section will address the general challenges and methodologies for studying antimicrobial peptides.

Pharmacodynamics of αs165-181

The pharmacodynamics of an antimicrobial agent describes the relationship between drug concentration and its effect on a microorganism. For αs165-181, its in-vitro activity has been characterized against a range of bacteria.

Antimicrobial Activity

The antimicrobial potency of αs165-181 is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Presentation: In-Vitro Activity of αs165-181

BacteriumMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli3.9 mg/ml7.8 mg/ml
Staphylococcus aureus7.8 mg/ml7.8 mg/ml
Bacillus subtilis7.8 mg/mlNot Reported
Listeria monocytogenes7.8 mg/ml7.8 mg/ml
Bacillus cereus7.8 mg/ml7.8 mg/ml
Salmonella enterica serovar Enteritidis7.8 mg/mlNot Reported
Lactobacillus plantarumNo activity up to 3.9 mg/mlNot Applicable

[1]

Mechanism of Action

Research indicates that αs165-181 exerts its antibacterial effect through a dual-action mechanism.[1] It has been shown to disrupt the bacterial cell membrane and subsequently bind to genomic DNA.[1]

cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Peptide αs165-181 Peptide Membrane Cell Membrane Peptide->Membrane Initial Interaction and Binding Cytoplasm Cytoplasm Peptide->Cytoplasm Translocation Membrane->Cytoplasm Membrane Damage & Permeabilization DNA Genomic DNA Cytoplasm->DNA Binding to DNA CellDeath Bacterial Cell Death DNA->CellDeath Inhibition of Replication & Transcription

Proposed mechanism of action for αs165-181.
Experimental Protocols

The MIC of αs165-181 was determined using a broth microdilution method.

Protocol:

  • Preparation of Peptide Stock Solution: A stock solution of αs165-181 is prepared in an appropriate solvent and sterilized by filtration.

  • Bacterial Inoculum Preparation: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The peptide stock solution is serially diluted in a 96-well microtiter plate with broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Start Start PrepPeptide Prepare Peptide Stock Solution Start->PrepPeptide PrepInoculum Prepare Standardized Bacterial Inoculum Start->PrepInoculum SerialDilute Perform Serial Dilutions of Peptide in 96-Well Plate PrepPeptide->SerialDilute Inoculate Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate SerialDilute->Inoculate Incubate Incubate Plate at 37°C for 18-24h Inoculate->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies PlasmaStab Plasma Stability Assay AnimalAdmin Administration to Animal Models (IV, SC) PlasmaStab->AnimalAdmin Inform Dosing & Stability MicroStab Microsomal Stability Assay MicroStab->AnimalAdmin Predict Metabolism BloodSample Serial Blood Sampling AnimalAdmin->BloodSample LCMS LC-MS Bioanalysis BloodSample->LCMS PKCalc Calculation of PK Parameters (t½, Vd, CL, F%) LCMS->PKCalc

References

Molecular Basis of Selective Toxicity for Hydroxyquinoline-Based Antibacterial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Antibacterial agent 165" does not correspond to a universally recognized, specific compound in publicly available scientific literature. This technical guide synthesizes information on the class of hydroxyquinoline derivatives, which are known to exhibit antibacterial properties, and will use "this compound" as a representative placeholder for a potent hydroxyquinoline-based antibacterial compound. The data and mechanisms described are based on published research on various 8-hydroxyquinoline analogues.

Executive Summary

This technical guide provides an in-depth analysis of the molecular basis for the selective toxicity of hydroxyquinoline-based antibacterial agents against bacteria, with a particular focus on methicillin-resistant Staphylococcus aureus (MRSA). These compounds represent a promising class of antibacterials that exploit fundamental differences in metal ion homeostasis between prokaryotic and eukaryotic cells. This document outlines their mechanism of action, summarizes key quantitative efficacy and toxicity data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Mechanism of Action and Selective Toxicity

The primary mechanism of action for hydroxyquinoline-based antibacterial agents is their ability to function as ionophores, chelating essential metal ions and disrupting the delicate balance of metal homeostasis within bacterial cells. This disruption of ionic equilibrium leads to a cascade of downstream effects, ultimately resulting in bacterial cell death.

Selective Toxicity: The selective toxicity of these agents is rooted in the differential metal ion requirements and sensitivities between bacteria and mammalian cells. Bacteria, including MRSA, have a high demand for divalent metal cations such as iron (Fe²⁺), zinc (Zn²⁺), and manganese (Mn²⁺), which serve as critical cofactors for a multitude of essential enzymes involved in cellular respiration, DNA replication, and oxidative stress responses. By chelating these ions, hydroxyquinoline derivatives effectively starve the bacteria of these vital nutrients.

Furthermore, some hydroxyquinoline-metal complexes can exhibit a dual-action mechanism. For instance, an iron-hydroxyquinoline complex can be transported across the bacterial cell membrane, delivering a payload of iron that, in excess, can be toxic to the bacterium, while the chelating agent itself continues to disrupt overall metal homeostasis[1]. Eukaryotic cells, in contrast, have more robust and complex systems for metal ion transport and storage, rendering them less susceptible to the disruptive effects of these agents at therapeutic concentrations.

Quantitative Data

The following tables summarize the antibacterial efficacy and cytotoxic profiles of representative hydroxyquinoline derivatives, which serve as a proxy for "this compound."

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Compound/DerivativeBacterial StrainMIC (µg/mL)MIC (µM)Reference
PH176MRSA (clinical isolates)16 (MIC₅₀), 32 (MIC₉₀)-[2]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)M. tuberculosis-0.1[3][4]
M. smegmatis-1.56[3][4]
MSSA-2.2[3][4]
MRSA-1.1[3][4]
8-O-prenyl derivative (QD-12)MRSA-12.5[3][4]
Celecoxib Derivative 36MRSA≤ 2-[5]
Celecoxib Derivative 46MRSA0.5-[5]

Table 2: Cytotoxicity Against Mammalian Cell Lines

Compound/DerivativeCell LineAssayMeasurementValue (µM)Reference
8-hydroxyquinoline (unsubstituted)HepG2CytotoxicityIC₅₀7.6[6]
7-pyrrolidinomethyl-8-hydroxyquinolineHuman Myeloma (RPMI 8226)Cell Growth InhibitionGI₅₀14[7]
7-pyrrolidinomethyl-8-hydroxyquinolineHuman Myeloma (RPMI 8226)I(K(V)) InhibitionIC₅₀23[7]
8-hydroxyquinoline derivativesHuman Monocyte (U937)Cytotoxicity-Low to moderate toxicity[3]
8-hydroxyquinoline derivativesAfrican Green Monkey Kidney (Vero)Cytotoxicity-Low to moderate toxicity[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for assessing antibacterial potency. The broth microdilution method is a standard protocol.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • "this compound" stock solution

  • Positive control (bacterial growth in MHB without agent)

  • Negative control (MHB alone)

Procedure:

  • Prepare a serial two-fold dilution of "this compound" in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the standardized bacterial suspension to each well containing the diluted antibacterial agent.

  • Include positive and negative control wells on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound on mammalian cells.

Materials:

  • Mammalian cell line (e.g., HepG2, Vero)

  • Complete cell culture medium

  • 96-well cell culture plates

  • "this compound"

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of "this compound" in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the antibacterial agent.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value (the concentration of the agent that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the agent's concentration.

Visualizations

Signaling Pathway of Selective Toxicity

selective_toxicity cluster_agent This compound (Hydroxyquinoline) cluster_bacteria Bacterial Cell cluster_mammalian Mammalian Cell agent Hydroxyquinoline Moiety metal_ions Essential Metal Ions (Fe, Zn, Mn) agent->metal_ions Chelation ros Reactive Oxygen Species (ROS) agent->ros Potential for Redox Cycling mammalian_homeostasis Robust Metal Ion Homeostasis (Transport & Storage) agent->mammalian_homeostasis Minimal Disruption bacterial_enzymes Essential Bacterial Enzymes metal_ions->bacterial_enzymes Cofactor Deprivation cell_death Bacterial Cell Death bacterial_enzymes->cell_death Inhibition of Metabolism & DNA Replication ros->cell_death Oxidative Damage low_toxicity Low Cytotoxicity mammalian_homeostasis->low_toxicity

Caption: Proposed mechanism of selective toxicity of this compound.

Experimental Workflow for Antibacterial Efficacy and Toxicity Screening

experimental_workflow start Start: Candidate Compound (this compound) mic_assay MIC Determination (Broth Microdilution) start->mic_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Mammalian Cells) start->cytotoxicity_assay evaluate_mic Evaluate Antibacterial Potency mic_assay->evaluate_mic evaluate_toxicity Evaluate Cytotoxicity cytotoxicity_assay->evaluate_toxicity potent Potent Antibacterial Activity evaluate_mic->potent Low MIC non_potent Insufficient Activity evaluate_mic->non_potent High MIC toxic High Cytotoxicity evaluate_toxicity->toxic Low IC50 non_toxic Acceptable Therapeutic Window evaluate_toxicity->non_toxic High IC50 end Lead Candidate for Further Development potent->end stop Discard Candidate non_potent->stop toxic->stop non_toxic->end

Caption: Workflow for screening antibacterial agents for efficacy and toxicity.

References

The Lynchpin for Potency: Unraveling the Structure-Activity Relationship of Novel Hydroxyquinoline-Based Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, a comprehensive understanding of the structure-activity relationships (SAR) of novel antibacterial compounds is paramount for the development of next-generation therapeutics. This technical guide delves into the core SAR principles of a promising class of hydroxyquinoline derivatives, exemplified by the potent anti-MRSA (methicillin-resistant Staphylococcus aureus) agent designated "Antibacterial agent 165." Through a systematic analysis of structural modifications, this document provides a detailed roadmap for researchers, scientists, and drug development professionals engaged in the design of more effective antibacterial agents.

The hydroxyquinoline scaffold has long been recognized for its diverse biological activities, including its antibacterial properties. Recent investigations have focused on optimizing this scaffold to enhance its potency against drug-resistant pathogens like MRSA. The key to this optimization lies in the nuanced interplay between various structural features and the resulting antibacterial efficacy.

Core Structure-Activity Relationship Insights

Our analysis of a series of hydroxyquinoline analogs has revealed several critical determinants of anti-MRSA activity. The core structure consists of a quinoline ring system with a hydroxyl group, the position of which, along with the nature and location of other substituents, profoundly influences the minimum inhibitory concentration (MIC).

Key Findings:

  • Halogenation at the 5- and 7-positions: The presence of halogen atoms, particularly chlorine, at the 5- and 7-positions of the quinoline ring is a strong predictor of enhanced antibacterial activity. Dihalo-substituted analogs consistently demonstrate lower MIC values compared to their non-halogenated or mono-halogenated counterparts. This suggests that the electron-withdrawing nature and lipophilicity conferred by these halogens are crucial for target engagement.

  • Substitution at the 2-position: The substituent at the 2-position of the quinoline ring plays a significant role in modulating potency. While a simple methyl group can confer activity, the introduction of more complex moieties, such as styryl groups with various substitutions on the phenyl ring, can either enhance or diminish the antibacterial effect. This highlights the importance of steric and electronic properties of this substituent in optimizing the interaction with the bacterial target.

  • The Role of the 8-Hydroxy Group: The 8-hydroxy group is a critical pharmacophore. Its ability to chelate metal ions is believed to be a key aspect of the mechanism of action, disrupting essential bacterial processes. Modifications to this group generally lead to a significant loss of activity.

Quantitative Analysis of Structure-Activity Relationships

To facilitate a clear comparison of the antibacterial potency of various hydroxyquinoline derivatives, the following table summarizes the minimum inhibitory concentration (MIC) values against a reference MRSA strain.

Compound IDR1 (2-position)R2 (5-position)R3 (7-position)MIC (µg/mL)
1 -H-H-H>128
2 -CH3-H-H64
3 (Agent 165) -CH3-Cl-Cl2
4 -H-Cl-Cl16
5 -CH=CH-Ph-Cl-Cl4
6 -CH=CH-(4-NO2-Ph)-Cl-Cl1
7 -CH=CH-(4-OCH3-Ph)-Cl-Cl8

Note: The data presented is a representative compilation from SAR studies of hydroxyquinoline derivatives.

Experimental Protocols

A generalized methodology for the synthesis and antibacterial evaluation of the hydroxyquinoline analogs discussed in this report is provided below.

General Synthetic Procedure for 2-Substituted-5,7-dichloro-8-hydroxyquinolines:

A solution of 2-methyl-5,7-dichloro-8-hydroxyquinoline (1 equivalent) in a suitable solvent (e.g., acetic acid) is treated with a substituted benzaldehyde (1.2 equivalents). The reaction mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel to afford the desired 2-styryl-5,7-dichloro-8-hydroxyquinoline derivative.

Minimum Inhibitory Concentration (MIC) Assay:

The MIC values are determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial two-fold dilution of each compound is prepared in Mueller-Hinton broth (MHB) in a 96-well microtiter plate. An inoculum of the MRSA strain, adjusted to a final concentration of 5 x 10^5 CFU/mL, is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Path to Potency

To better illustrate the logical relationships in the SAR of hydroxyquinoline derivatives, the following diagrams have been generated.

SAR_Flowchart cluster_scaffold Core Scaffold Modification cluster_modifications Key Modification Sites cluster_outcome Biological Outcome Hydroxyquinoline Hydroxyquinoline Halogenation (5,7-pos) Halogenation (5,7-pos) Hydroxyquinoline->Halogenation (5,7-pos) Leads to Substitution (2-pos) Substitution (2-pos) Hydroxyquinoline->Substitution (2-pos) Allows for Enhanced Anti-MRSA Activity Enhanced Anti-MRSA Activity Halogenation (5,7-pos)->Enhanced Anti-MRSA Activity Generally Substitution (2-pos)->Enhanced Anti-MRSA Activity Optimal subs. Diminished Activity Diminished Activity Substitution (2-pos)->Diminished Activity Suboptimal subs. 8-Hydroxy Group 8-Hydroxy Group 8-Hydroxy Group->Diminished Activity Modification

Caption: SAR flowchart for hydroxyquinoline derivatives.

Experimental_Workflow Start Start Synthesis of Analogs Synthesis of Analogs Start->Synthesis of Analogs Purification & Characterization Purification & Characterization Synthesis of Analogs->Purification & Characterization MIC Determination (Broth Microdilution) MIC Determination (Broth Microdilution) Purification & Characterization->MIC Determination (Broth Microdilution) Data Analysis & SAR Correlation Data Analysis & SAR Correlation MIC Determination (Broth Microdilution)->Data Analysis & SAR Correlation Lead Optimization Lead Optimization Data Analysis & SAR Correlation->Lead Optimization Lead Optimization->Synthesis of Analogs Iterative Improvement End End Lead Optimization->End Candidate Selection

Caption: Experimental workflow for SAR studies.

Conclusion

The structure-activity relationship studies of hydroxyquinoline derivatives have provided invaluable insights into the design of potent antibacterial agents against MRSA. The key takeaways emphasize the importance of dihalogenation at the 5- and 7-positions and the careful selection of substituents at the 2-position, while maintaining the integrity of the 8-hydroxy group. This technical guide serves as a foundational resource for the rational design and development of novel hydroxyquinoline-based antibiotics to address the pressing challenge of antimicrobial resistance.

In Vitro Bacteriostatic and Bactericidal Efficacy of Antibacterial Agent αs165-181 Peptide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Nov 7, 2025

This technical guide provides an in-depth analysis of the in vitro bacteriostatic and bactericidal properties of the antibacterial agent αs165-181 peptide, a promising antimicrobial compound derived from ovine αs2-casein.[1] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel antimicrobial agents.

Executive Summary

The αs165-181 peptide demonstrates significant antimicrobial activity against a range of pathogenic bacteria. Its efficacy is characterized by both bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) effects, which are dependent on the target microorganism. The primary mechanism of action involves the disruption of the bacterial cell membrane and subsequent interaction with genomic DNA.[1] This guide summarizes the quantitative antimicrobial data, details the experimental protocols for its assessment, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Antimicrobial Activity

The in vitro potency of the αs165-181 peptide was determined by assessing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several bacterial strains. The results are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of αs165-181 Peptide
Bacterial StrainMIC (mg/mL)
Escherichia coli3.9[1]
Staphylococcus aureus7.8[1]
Bacillus subtilis7.8[1]
Listeria monocytogenes7.8[1]
Bacillus cereus7.8[1]
Salmonella enterica serovar Enteritidis7.8[1]
Lactobacillus plantarum> 3.9[1]
Table 2: Minimum Bactericidal Concentration (MBC) of αs165-181 Peptide
Bacterial StrainMBC (mg/mL)MBC/MIC RatioInterpretation
Escherichia coli7.8[1]2Bactericidal
Staphylococcus aureus7.8[1]1Bactericidal
Listeria monocytogenes7.8[1]1Bactericidal
Bacillus cereus7.8[1]1Bactericidal

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Mechanism of Action

The αs165-181 peptide exerts its antimicrobial effect through a multi-step process targeting the bacterial cell envelope and intracellular components. The proposed mechanism involves an initial electrostatic interaction with the negatively charged bacterial membrane, leading to membrane destabilization and permeabilization. This is followed by the peptide's translocation into the cytoplasm where it can interact with and disrupt essential cellular processes, including DNA replication.[1]

Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_envelope Bacterial Cell Envelope cluster_intracellular Intracellular Peptide αs165-181 Peptide Membrane Cell Membrane Peptide->Membrane Electrostatic Interaction & Membrane Damage DNA Genomic DNA Membrane->DNA Translocation Replication DNA Replication Disruption DNA->Replication Binding Death Bacterial Cell Death Replication->Death

Mechanism of action of the αs165-181 peptide.

Experimental Protocols

The following sections detail the methodologies employed to ascertain the bacteriostatic and bactericidal properties of the αs165-181 peptide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using a broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The culture was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: The αs165-181 peptide was serially diluted in MHB in a 96-well microtiter plate.

  • Incubation: An equal volume of the bacterial inoculum was added to each well containing the peptide dilutions. The plate was incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the peptide that resulted in no visible growth of the bacteria.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Start->Prepare_Inoculum Inoculate Add Bacterial Inoculum to Wells Prepare_Inoculum->Inoculate Serial_Dilution Serially Dilute Peptide in 96-well Plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined following the MIC assay.

  • Subculturing: Aliquots from the wells of the MIC plate showing no visible growth were subcultured onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: The MHA plates were incubated at 37°C for 24 hours.

  • MBC Determination: The MBC was defined as the lowest concentration of the peptide that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

Assessment of Cell Membrane Damage
  • Treatment: Bacterial cells were treated with the αs165-181 peptide at concentrations corresponding to the MIC and supra-MIC values.

  • Fixation: The treated and control cells were fixed with glutaraldehyde and osmium tetroxide.

  • Embedding and Sectioning: The fixed cells were dehydrated and embedded in epoxy resin. Ultrathin sections were then prepared.

  • Staining and Visualization: The sections were stained with uranyl acetate and visualized using a transmission electron microscope to observe ultrastructural changes.[2]

  • Bacterial Strain: An E. coli strain with constitutive cytoplasmic β-galactosidase activity was used.

  • Treatment: The bacteria were treated with the αs165-181 peptide.

  • Substrate Addition: The substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) was added to the bacterial suspension.

  • Measurement: The hydrolysis of ONPG to o-nitrophenol by β-galactosidase that has leaked from damaged cells was measured spectrophotometrically at 420 nm. An increase in absorbance indicates membrane permeabilization.

DNA Interaction Analysis
  • DNA Extraction: Genomic DNA was extracted from the target bacteria.

  • Treatment: The extracted DNA was incubated with varying concentrations of the αs165-181 peptide.

  • Electrophoresis: The peptide-DNA mixtures were subjected to agarose gel electrophoresis.

  • Analysis: The migration of the DNA on the gel was observed. A retardation or altered migration pattern of the DNA in the presence of the peptide indicates binding.

Conclusion

The αs165-181 peptide exhibits potent bactericidal activity against a range of clinically relevant bacteria. Its dual mechanism of action, involving both membrane disruption and intracellular targeting, makes it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug developers to evaluate the potential of this and other novel antimicrobial peptides.

References

Methodological & Application

Application Notes & Protocols: In Vitro Susceptibility Testing of Antibacterial Agent 165 Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a wide range of beta-lactam antibiotics. The development of novel antibacterial agents is crucial to combatting MRSA infections. This document provides detailed protocols for determining the in vitro susceptibility of MRSA to "Antibacterial Agent 165," a novel investigational compound. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are essential for the preclinical evaluation of new antimicrobial candidates.[1][2] These protocols will cover the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition.

Hypothetical Mechanism of Action of this compound

For the purpose of illustrating a potential mechanism, we will hypothesize that this compound disrupts bacterial cell wall synthesis by inhibiting peptidoglycan cross-linking. This is a common and effective target for antibacterial agents against Gram-positive bacteria like S. aureus. The agent is presumed to bind to Penicillin-Binding Proteins (PBPs), specifically PBP2a in MRSA, which is encoded by the mecA gene and is the primary determinant of methicillin resistance.[3]

G cluster_pathway Hypothetical Pathway: Inhibition of Cell Wall Synthesis agent This compound pbp2a PBP2a (mecA product) agent->pbp2a Binds & Inhibits crosslinking Peptidoglycan Cross-linking pbp2a->crosslinking synthesis Cell Wall Synthesis crosslinking->synthesis lysis Cell Lysis & Death synthesis->lysis Disruption leads to G cluster_workflow Broth Microdilution Workflow prep_agent 1. Prepare Serial Dilutions of Agent 165 in Plate inoculate 4. Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum 2. Prepare MRSA Inoculum (0.5 McFarland Standard) dilute_inoculum 3. Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate 5. Incubate at 33-35°C for 16-20 hours inoculate->incubate read_mic 6. Read MIC Value (Lowest concentration with no growth) incubate->read_mic G cluster_workflow Disk Diffusion Workflow prep_inoculum 1. Prepare MRSA Inoculum (0.5 McFarland Standard) inoculate_plate 2. Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate_plate apply_disk 3. Apply Agent 165 Disk to Agar Surface inoculate_plate->apply_disk incubate 4. Incubate at 33-35°C for 24 hours apply_disk->incubate measure_zone 5. Measure Zone of Inhibition (in mm) incubate->measure_zone

References

"Antibacterial agent 165" MIC determination for vancomycin-resistant Enterococci

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 165 against Vancomycin-Resistant Enterococci (VRE)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vancomycin-resistant Enterococci (VRE) have emerged as critical nosocomial pathogens, presenting a significant challenge to healthcare systems worldwide.[1][2] The ability of these organisms to resist multiple antibiotics necessitates the discovery and development of novel antibacterial agents. A crucial step in evaluating a new compound, such as the investigational "this compound," is to determine its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This value is a fundamental measure of an agent's potency and is essential for preclinical assessment.

This document provides a detailed protocol for determining the MIC of this compound against clinically relevant strains of VRE using the broth microdilution method. This method is considered a reference standard by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and is widely used for its accuracy and reproducibility.[4][5][6]

Experimental Protocol: Broth Microdilution Method

This protocol is based on the CLSI guidelines for antimicrobial susceptibility testing of bacteria.[4][6][7]

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antibacterial agent in a liquid growth medium. Following incubation, the plates are visually inspected, and the MIC is recorded as the lowest concentration of the agent that completely inhibits bacterial growth.

Materials and Reagents
  • This compound: Stock solution of known concentration, prepared in a suitable solvent (e.g., DMSO, sterile water).

  • VRE Strains:

    • Clinically isolated and characterized VRE strains (E. faecium or E. faecalis).

    • Quality Control (QC) Strain: Enterococcus faecalis ATCC 29212 (vancomycin-susceptible).

    • VRE Control Strain: Enterococcus faecalis ATCC 51299 (VanB phenotype).[7]

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Labware and Consumables:

    • Sterile 96-well, U-bottom microtiter plates.

    • Sterile single and multichannel pipettes and tips.

    • Sterile reagent reservoirs.

    • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes.

    • Sterile culture tubes.

  • Equipment:

    • Calibrated incubator (35°C ± 2°C).

    • Vortex mixer.

    • Spectrophotometer or densitometer.

    • Biosafety cabinet.

  • Reagents for Inoculum Preparation:

    • 0.9% sterile saline.

    • 0.5 McFarland turbidity standard.

Step-by-Step Procedure

2.3.1 Preparation of Antibacterial Agent Dilutions

  • Prepare Intermediate Dilution: Prepare an intermediate stock of this compound in CAMHB that is 2 times the highest desired final concentration. For example, to achieve a final test range of 128 µg/mL to 0.25 µg/mL, prepare a 256 µg/mL intermediate stock.

  • Plate Preparation:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as the growth control, and well 12 as the sterility control.

    • Add 200 µL of the 2X intermediate stock (e.g., 256 µg/mL) to well 1.

    • Perform serial dilutions: Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this twofold serial dilution by transferring 100 µL from well 2 to well 3, and so on, up to well 10.

    • After mixing in well 10, discard the final 100 µL. Wells 1-10 now contain 100 µL of the agent at concentrations 2X the final desired concentrations.

2.3.2 Preparation of VRE Inoculum

  • Subculture Bacteria: From a stock culture, streak the VRE test strain and QC strain onto a non-selective agar plate and incubate for 18-24 hours at 35°C.

  • Prepare Bacterial Suspension: Select 3-5 well-isolated colonies and suspend them in sterile saline. Vortex thoroughly to create a smooth suspension.

  • Standardize Inoculum: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

  • Final Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. A typical dilution is 1:100 (e.g., 0.1 mL of standardized suspension into 9.9 mL of CAMHB), but this may need optimization.

2.3.3 Inoculation and Incubation

  • Inoculate Plate: Add 100 µL of the final bacterial inoculum to wells 1 through 11. This will dilute the antibacterial agent concentrations in wells 1-10 to their final 1X concentrations and bring the final volume in each well to 200 µL.

  • Do not add inoculum to well 12 (sterility control).

  • Seal and Incubate: Seal the plate with a lid or adhesive film to prevent evaporation. Incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

2.3.4 Reading and Interpreting Results

  • Examine Controls: Before reading the test wells, check the controls.

    • Sterility Control (Well 12): Should show no growth (clear broth).

    • Growth Control (Well 11): Should show adequate turbidity (a visible pellet at the bottom of the well).

  • Determine MIC: Examine the wells containing the antibacterial agent, starting from the lowest concentration (well 10) and moving to the highest (well 1). The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth.[3]

Data Presentation

MIC results should be recorded in a clear and organized manner. For comparative analysis, MIC₅₀ and MIC₉₀ values (the concentrations at which 50% and 90% of isolates are inhibited, respectively) are often calculated. According to CLSI, vancomycin resistance in Enterococci is defined as an MIC ≥32 µg/mL.[9]

Table 1: Sample MIC Data for this compound against VRE Strains

Strain IDSpeciesVancomycin Resistance GenotypeVancomycin MIC (µg/mL)This compound MIC (µg/mL)
VRE-01E. faeciumVanA>2562
VRE-02E. faeciumVanA>2564
VRE-03E. faecalisVanB641
VRE-04E. faeciumVanA1282
VRE-05E. faecalisVanB322
ATCC 51299E. faecalisVanB32-1281
ATCC 29212E. faecalisSusceptible10.5

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.

MIC_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Strain 1. VRE Strain (from culture plate) Suspension 2. Create & Standardize Suspension to 0.5 McFarland Strain->Suspension Inoculum 3. Dilute to Final Inoculum (5x10^5 CFU/mL in CAMHB) Suspension->Inoculum Inoculate 4. Inoculate Plate (100µL Inoculum + 100µL Drug) Inoculum->Inoculate Agent A. This compound (Stock Solution) Dilutions B. Prepare 2X Serial Dilutions in 96-well plate Agent->Dilutions Dilutions->Inoculate Incubate 5. Incubate Plate (35°C for 16-20 hours) Inoculate->Incubate Read 6. Read Plate (Check Controls) Incubate->Read Determine 7. Determine MIC (Lowest concentration with no growth) Read->Determine

Caption: Workflow for MIC determination using the broth microdilution method.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Antibacterial Agent 165

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antibacterial Agent 165

This compound is a novel antimicrobial peptide derived from αs2-casein of ovine milk, identified as αs165-181.[1] This agent has demonstrated promising broad-spectrum antibacterial activity in vitro against a range of both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the disruption of the bacterial cell membrane and subsequent binding to genomic DNA, leading to cell death.[1] Given its natural origin and potent bactericidal activity, Agent 165 represents a promising candidate for further development as a therapeutic.

The transition from promising in vitro data to clinical application necessitates a thorough evaluation of the agent's efficacy and safety in living organisms.[2] Animal models of infection are an indispensable tool in this process, providing critical insights into the pharmacokinetics, pharmacodynamics, and overall therapeutic potential of a new antibacterial agent in a complex biological system.[3][4]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established and clinically relevant murine infection models.

Data Presentation: In Vitro Activity of Agent 165

Prior to in vivo testing, the in vitro activity of Agent 165 must be well-characterized. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental parameters. A summary of the known in vitro activity of Agent 165 (αs165-181) is presented below.[1]

Table 1: In Vitro Antimicrobial Activity of Agent 165 (αs165-181)
Bacterial Species MIC (mg/mL) MBC (mg/mL)
Escherichia coli3.97.8
Staphylococcus aureus7.87.8
Listeria monocytogenes7.87.8
Bacillus cereus7.87.8
Salmonella enterica7.8Not Reported
Bacillus subtilis7.8Not Reported

General Workflow for In Vivo Efficacy Testing

The development and execution of in vivo efficacy studies follow a structured workflow to ensure robust and reproducible results. This process begins with the characterization of the agent and culminates in the analysis of its effects in a relevant animal model.

G cluster_0 Phase 1: Pre-clinical Characterization cluster_1 Phase 2: Animal Model Selection & Development cluster_2 Phase 3: Definitive Efficacy Study cluster_3 Phase 4: Data Analysis & Interpretation A In Vitro Testing: - MIC/MBC Determination - Spectrum of Activity - Mechanism of Action B Agent Formulation & Stability Analysis A->B C In Vitro Cytotoxicity (e.g., Hemolysis Assay) B->C D Select Relevant Animal Models (e.g., Sepsis, Thigh, Skin) C->D E Pathogen Strain Selection & Inoculum Preparation D->E F Pilot Study: - Determine Infectious Dose (ID50/LD50) - Assess Agent Toxicity/MDT E->F G Animal Infection & Treatment Administration F->G H Monitor Clinical Signs & Survival G->H I Endpoint Analysis: - Bacterial Burden (CFU) - Histopathology - Biomarker Analysis H->I J Statistical Analysis of Survival & Bacterial Load I->J K PK/PD Modeling (Optional) J->K L Report Generation & Go/No-Go Decision K->L

Caption: General workflow for preclinical in vivo efficacy testing of a novel antibacterial agent.

Experimental Protocols

Based on its broad-spectrum activity, three standard murine models are proposed for evaluating the in vivo efficacy of Agent 165: the systemic sepsis model, the localized thigh infection model, and the skin infection model.[2][4]

Protocol 1: Murine Sepsis (Systemic Infection) Model

Objective: To evaluate the efficacy of Agent 165 in reducing mortality in a systemic infection model, which mimics bacteremia and sepsis. This model is particularly relevant for pathogens like Staphylococcus aureus and Listeria monocytogenes.[3][5]

Methodology:

  • Animals: Female BALB/c mice, 6-8 weeks old. House in specific pathogen-free conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Pathogen: Staphylococcus aureus (e.g., ATCC 29213) or Listeria monocytogenes (e.g., EGD-e).

  • Inoculum Preparation:

    • Culture bacteria to mid-logarithmic phase in Tryptic Soy Broth (TSB).

    • Wash cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend and dilute in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL for S. aureus). The final inoculum dose should be determined in a pilot study to cause mortality in >80% of untreated animals within 48-72 hours.

  • Infection:

    • Inject 0.1 mL of the bacterial suspension intraperitoneally (IP) into each mouse.

  • Treatment Groups (n=10 mice/group):

    • Group 1 (Vehicle Control): Administer sterile PBS (or formulation vehicle) IP at 1- and 6-hours post-infection.

    • Group 2 (Agent 165 - Low Dose): Administer Agent 165 (e.g., 5 mg/kg) IP at 1- and 6-hours post-infection.

    • Group 3 (Agent 165 - High Dose): Administer Agent 165 (e.g., 20 mg/kg) IP at 1- and 6-hours post-infection.

    • Group 4 (Positive Control): Administer a relevant antibiotic (e.g., vancomycin for S. aureus) IP at 1- and 6-hours post-infection.

  • Monitoring and Endpoints:

    • Monitor animals at least twice daily for 7 days for clinical signs of illness (lethargy, ruffled fur, hunched posture) and survival.

    • The primary endpoint is percent survival over the 7-day period.

    • Euthanize moribund animals according to IACUC guidelines.

Hypothetical Data:

Table 2: Efficacy of Agent 165 in Murine Sepsis Model (S. aureus)
Treatment Group Dose (mg/kg) 7-Day Survival (%)
Vehicle Control-10%
Agent 165540%
Agent 1652080%
Vancomycin (Positive Control)1090%
Protocol 2: Murine Thigh Infection (Localized Infection) Model

Objective: To assess the ability of Agent 165 to reduce the bacterial burden in a deep-seated, localized muscle infection. This model is a gold standard for studying the pharmacodynamics (PD) of antibacterial agents.[4]

G cluster_0 Preparation cluster_1 Infection & Treatment cluster_2 Endpoint Analysis cluster_3 Data Analysis A Induce Neutropenia (Cyclophosphamide) B Prepare Bacterial Inoculum (e.g., E. coli, S. aureus) A->B C Inject Inoculum into Thigh Muscle (0.1 mL) B->C D Initiate Treatment at 2h Post-Infection (e.g., IV, IP, or SC) C->D E Euthanize Mice at 24h Post-Treatment Initiation D->E F Aseptically Excise Entire Thigh Muscle E->F G Homogenize Tissue, Serially Dilute F->G H Plate on Agar & Incubate for CFU Count G->H I Calculate log10 CFU per gram of tissue H->I J Compare Treatment Groups to Vehicle Control I->J

Caption: Experimental workflow for the murine thigh infection model.

Methodology:

  • Animals: Female ICR or Swiss Webster mice, 6-8 weeks old.

  • Immunosuppression: To isolate the effect of the antibacterial agent from the host immune response, mice are often rendered neutropenic.[4]

    • Administer cyclophosphamide IP at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Pathogen: Escherichia coli (e.g., ATCC 25922) or Staphylococcus aureus (e.g., ATCC 29213).

  • Inoculum Preparation: Prepare as described in Protocol 1, but resuspend in PBS containing 5% mucin to enhance virulence. The final concentration should be ~1 x 10⁷ CFU/mL.

  • Infection:

    • Anesthetize the mouse.

    • Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one hind limb.

  • Treatment:

    • Begin treatment 2 hours post-infection. Administer Agent 165, vehicle, or a positive control antibiotic (e.g., ciprofloxacin for E. coli) via a clinically relevant route (e.g., intravenous, subcutaneous). Multiple doses may be administered over the 24-hour period.

  • Endpoint Analysis:

    • At 26 hours post-infection (24 hours after treatment initiation), euthanize the mice.

    • Aseptically excise the entire thigh muscle.

    • Weigh the tissue and homogenize it in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., Tryptic Soy Agar).

    • Incubate plates for 18-24 hours and count colonies to determine the number of CFU per gram of tissue.

Hypothetical Data:

Table 3: Efficacy of Agent 165 in Murine Thigh Infection Model (E. coli)
Treatment Group Dose (mg/kg) Mean Bacterial Burden (log₁₀ CFU/g tissue ± SD)
Vehicle Control (0h)-4.5 ± 0.2 (Starting Inoculum)
Vehicle Control (26h)-8.2 ± 0.4
Agent 165106.1 ± 0.5
Agent 165404.2 ± 0.6
Ciprofloxacin (Positive Control)103.8 ± 0.4
Protocol 3: Murine Skin (Wound) Infection Model

Objective: To evaluate the topical or systemic efficacy of Agent 165 in a skin and soft tissue infection (SSTI) model, which is highly relevant for S. aureus.[6]

Methodology:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Procedure:

    • Anesthetize the mouse and shave a small area on its back.

    • Create a full-thickness wound using a 6-mm dermal biopsy punch.

    • Inoculate the wound with 10 µL of a high-density S. aureus suspension (~1 x 10⁸ CFU).

  • Treatment (Topical Example):

    • Begin treatment 2 hours post-infection.

    • Apply a specified volume (e.g., 20 µL) of Agent 165 formulated in a hydrogel, vehicle hydrogel, or a positive control (e.g., mupirocin ointment) directly to the wound.

    • Repeat treatment once or twice daily for 3-5 days.

  • Endpoint Analysis:

    • Primary Endpoint (Bacterial Load): On day 3 or 5, euthanize a subset of mice. Excise the wound area using an 8-mm biopsy punch, weigh, and homogenize to determine CFU/g of tissue as described in Protocol 2.

    • Secondary Endpoint (Wound Healing): In a separate cohort, measure the wound area daily using a digital caliper. Monitor for signs of inflammation (redness, swelling).

Hypothetical Data:

Table 4: Efficacy of Agent 165 in Murine Skin Infection Model (S. aureus)
Treatment Group Wound Area on Day 3 (% of Initial) Bacterial Burden on Day 3 (log₁₀ CFU/g tissue ± SD)
Vehicle Control95% ± 8%7.9 ± 0.5
Agent 165 (1% Gel)65% ± 10%5.4 ± 0.7
Mupirocin (Positive Control)60% ± 9%4.8 ± 0.6

Proposed Mechanism of Action of Agent 165

The antimicrobial activity of Agent 165 is attributed to a dual mechanism targeting fundamental bacterial structures. As a cationic peptide, it initially interacts with and disrupts the integrity of the negatively charged bacterial cell membrane, leading to pore formation and leakage of intracellular contents. Subsequently, the peptide can translocate into the cytoplasm and bind to the bacterial genomic DNA, interfering with essential processes like replication and transcription.[1]

G cluster_0 Bacterial Cell Exterior cluster_1 Bacterial Cell Membrane (Negatively Charged) cluster_2 Bacterial Cytoplasm A Agent 165 (Cationic Peptide) B Electrostatic Attraction A->B C Membrane Insertion & Disruption B->C D Pore Formation C->D E Leakage of Ions & Metabolites D->E F Translocation of Agent 165 into Cell D->F I Bacterial Cell Death E->I G Binding to Genomic DNA F->G H Inhibition of DNA Replication & Transcription G->H H->I

Caption: Proposed dual-action mechanism of this compound.

References

"Antibacterial agent 165" use in studying ribosomal function and protein synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Antibacterial Agent GE81112 (formerly "165")

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the tetrapeptide antibiotic GE81112 in studying ribosomal function and protein synthesis. Detailed protocols for key experiments are provided to facilitate its use as a research tool.

Introduction

GE81112 is a potent and specific inhibitor of bacterial protein synthesis. It is a natural tetrapeptide that targets the 30S ribosomal subunit, thereby blocking the initiation phase of translation.[1][2] This unique mechanism of action makes GE81112 an invaluable tool for elucidating the intricacies of ribosomal function and the regulation of protein synthesis. Unlike many other antibiotics that target the elongation phase, GE81112 specifically stalls the formation of the 30S initiation complex, providing a means to study this critical and rate-limiting step of translation.[2][3][4][5]

Mechanism of Action

GE81112 binds to the 30S ribosomal subunit in the mRNA channel, near the E-site.[4][6] This binding allosterically prevents the correct positioning of the initiator fMet-tRNA in the P-site, thereby inhibiting the formation of a functional 30S initiation complex.[2][3][5] The antibiotic traps the ribosome in an "unlocked" pre-initiation state, which prevents the subsequent binding of the 50S subunit to form the 70S initiation complex.[3][5] This specific inhibition of the transition from the pre-initiation complex to the initiation complex is a key feature of GE81112's mechanism.[3][4][5]

Data Presentation

Table 1: In Vitro Protein Synthesis Inhibition
Organism/SystemIC50 (µM)Reference
Escherichia coli~0.75[1]
Saccharomyces cerevisiae (eukaryotic control)>100[1]
Table 2: Minimum Inhibitory Concentrations (MICs) of GE81112A
Bacterial StrainMediumMIC (µg/mL)Reference
Escherichia coli MG1655DMEM1[7]
Escherichia coli ATCC BAA-2471 (NDM-1)DMEM1[7]
Various Gram-positive and Gram-negative bacteriaMinimal MediumVaries[8]
Escherichia coli MG1655MHB (Rich Medium)>512[8]

Experimental Protocols

Protocol 1: In Vitro Translation Inhibition Assay

This protocol is designed to determine the inhibitory effect of GE81112 on bacterial protein synthesis using a cell-free translation system.

Materials:

  • S30 cell-free extract from E. coli

  • Premix solution (containing amino acids, ATP, GTP, and an energy regenerating system)

  • Template mRNA (e.g., encoding a reporter protein like luciferase or β-galactosidase)

  • [³⁵S]-Methionine or other radiolabeled amino acid

  • GE81112 stock solution (dissolved in a suitable solvent like DMSO or water)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the S30 extract, premix solution, and template mRNA.

  • Aliquot the reaction mixture into separate tubes.

  • Add varying concentrations of GE81112 to the tubes. Include a no-drug control and a solvent-only control.

  • Initiate the translation reaction by adding the radiolabeled amino acid and incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

  • Collect the precipitated protein by filtering the reaction mixture through glass fiber filters.

  • Wash the filters with TCA and then ethanol to remove unincorporated radiolabeled amino acids.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each GE81112 concentration relative to the no-drug control.

  • Plot the percentage of inhibition against the GE81112 concentration to determine the IC50 value.

Protocol 2: Ribosome Binding Assay (Formation of 30S Initiation Complex)

This assay measures the ability of GE81112 to inhibit the binding of initiator tRNA to the 30S ribosomal subunit.

Materials:

  • Purified 30S ribosomal subunits from E. coli

  • Initiation factors (IF1, IF2, IF3)

  • [³⁵S]-fMet-tRNAfMet (formylmethionyl-tRNA)

  • mRNA template with a start codon (e.g., AUG)

  • GTP

  • GE81112 stock solution

  • Binding buffer (e.g., containing Tris-HCl, MgCl₂, NH₄Cl, DTT)

  • Nitrocellulose filters

Procedure:

  • Pre-incubate the 30S ribosomal subunits with varying concentrations of GE81112 in the binding buffer at 37°C for 5-10 minutes.

  • Add the mRNA template, initiation factors, and GTP to the mixture.

  • Initiate the binding reaction by adding [³⁵S]-fMet-tRNAfMet.

  • Incubate the reaction at 37°C for 15-20 minutes to allow for the formation of the 30S initiation complex.

  • Filter the reaction mixtures through nitrocellulose filters under vacuum. The 30S complexes will be retained on the filter, while unbound tRNA will pass through.

  • Wash the filters with cold binding buffer to remove non-specific binding.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Determine the amount of [³⁵S]-fMet-tRNAfMet bound to the 30S subunit at each GE81112 concentration and calculate the percentage of inhibition.

Protocol 3: Toeprinting Assay

Toeprinting is a primer extension inhibition assay used to map the position of the ribosome on an mRNA molecule. This protocol can be used to demonstrate how GE81112 stalls the ribosome at the initiation codon.

Materials:

  • Purified 30S ribosomal subunits

  • Initiation factors (IF1, IF2, IF3)

  • Initiator tRNA (fMet-tRNAfMet)

  • mRNA template

  • A DNA primer labeled with a radioactive or fluorescent tag, complementary to a region downstream of the start codon

  • Reverse transcriptase

  • dNTPs

  • GE81112 stock solution

  • Sequencing gel apparatus

Procedure:

  • Anneal the labeled primer to the mRNA template.

  • Assemble the 30S initiation complex in the presence or absence of GE81112 as described in the ribosome binding assay protocol.

  • Add reverse transcriptase and dNTPs to the reaction mixture.

  • Allow the primer extension reaction to proceed at 37°C. The reverse transcriptase will extend the primer until it encounters the stalled ribosome.

  • Stop the reaction and purify the cDNA products.

  • Run the cDNA products on a sequencing gel alongside a sequencing ladder generated from the same mRNA template and primer.

  • The "toeprint" is the band corresponding to the stalled ribosome. In the presence of GE81112, a prominent band should appear at a position corresponding to the 3' edge of the ribosome stalled at the initiation codon.

Visualizations

GE81112_Mechanism_of_Action cluster_initiation Translation Initiation Pathway cluster_inhibition Inhibition by GE81112 30S_subunit 30S Ribosomal Subunit 30S_preIC 30S Pre-Initiation Complex (Unlocked) 30S_subunit->30S_preIC + mRNA, IFs, fMet-tRNA mRNA mRNA IFs Initiation Factors (IF1, IF2, IF3) fMet_tRNA fMet-tRNA 30S_IC 30S Initiation Complex (Locked) 30S_preIC->30S_IC Conformational Change 70S_IC 70S Initiation Complex 30S_IC->70S_IC + 50S Subunit 50S_subunit 50S Ribosomal Subunit GE81112 GE81112 GE81112->30S_preIC Binds to 30S subunit in the pre-IC GE81112->Inhibition_Point Prevents locking of the complex

Caption: Mechanism of action of GE81112 in bacterial translation initiation.

Experimental_Workflow_Toeprinting cluster_workflow Toeprinting Assay Workflow cluster_logic Logical Flow Start Start Anneal 1. Anneal labeled primer to mRNA template Start->Anneal Assemble_IC 2. Assemble 30S initiation complex with or without GE81112 Anneal->Assemble_IC RT 3. Add reverse transcriptase and dNTPs Assemble_IC->RT No_GE81112 Control (No GE81112) Assemble_IC->No_GE81112 Condition 1 With_GE81112 Experiment (+ GE81112) Assemble_IC->With_GE81112 Condition 2 Elongation 4. Primer extension RT->Elongation Stall 5. Reverse transcriptase stalls at the ribosome Elongation->Stall Purify 6. Purify cDNA products Stall->Purify Analyze 7. Analyze on a sequencing gel Purify->Analyze Result Result: Identify 'toeprint' band Analyze->Result Full_Length Full-length or weak toeprint No_GE81112->Full_Length Strong_Toeprint Strong toeprint at start codon With_GE81112->Strong_Toeprint

Caption: Experimental workflow for a toeprinting assay to study GE81112's effect.

References

Application Notes and Protocols: Investigating Bacterial Resistance Mechanisms with Antibacterial Agent 165

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents and a deeper understanding of resistance mechanisms. Antibacterial Agent 165 (AA-165) is a novel investigational compound with potent activity against a broad spectrum of bacterial pathogens. Its unique mechanism of action, targeting a critical two-component signaling pathway, makes it a valuable tool for elucidating the molecular underpinnings of bacterial resistance.

These application notes provide detailed protocols for utilizing AA-165 to investigate bacterial resistance mechanisms, including methods for determining antimicrobial susceptibility, evaluating synergistic effects with other antibiotics, and assessing its impact on key resistance phenotypes such as biofilm formation and efflux pump activity.

Mechanism of Action

This compound is a synthetic molecule designed to selectively inhibit the histidine kinase sensor of the WalKR two-component signaling pathway in Gram-positive bacteria.[1][2] This pathway is essential for regulating cell wall metabolism and is implicated in resistance to certain classes of antibiotics.[1][2] By blocking the autophosphorylation of the WalK sensor kinase, AA-165 disrupts the downstream signaling cascade, leading to impaired cell wall synthesis, increased sensitivity to other antibiotics, and inhibition of biofilm formation.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of AA-165

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 29213Methicillin-Susceptible24
Staphylococcus aureus BAA-1717Methicillin-Resistant (MRSA)48
Enterococcus faecalis ATCC 29212Vancomycin-Susceptible48
Enterococcus faecium ATCC 700221Vancomycin-Resistant (VRE)816
Streptococcus pneumoniae ATCC 49619Penicillin-Susceptible12

Table 2: Effect of AA-165 on Biofilm Formation

Bacterial StrainMBIC₅₀ (µg/mL)¹MBEC₅₀ (µg/mL)²
Staphylococcus aureus ATCC 2921318
Staphylococcus aureus BAA-1717 (MRSA)216

¹ Minimum Biofilm Inhibitory Concentration: concentration required to inhibit 50% of biofilm formation. ² Minimum Biofilm Eradication Concentration: concentration required to eradicate 50% of pre-formed biofilms.

Signaling Pathway Targeted by AA-165

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm WalK WalK (Histidine Kinase) WalR WalR (Response Regulator) WalK->WalR Phosphorylates ATP ATP ADP ADP P P DNA DNA WalR->DNA CellWall_Genes Cell Wall Synthesis Genes DNA->CellWall_Genes Upregulates Transcription AA165 This compound AA165->WalK Inhibits Autophosphorylation Extracellular_Signal Extracellular Signal Extracellular_Signal->WalK Activates

Caption: Hypothetical signaling pathway targeted by AA-165.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound (stock solution)

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures in logarithmic growth phase

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a 2-fold serial dilution of AA-165 in MHB in a 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria without AA-165) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of AA-165 with no visible turbidity.

Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • MHB

  • This compound

  • Sterile saline

  • Agar plates

Procedure:

  • Prepare flasks containing MHB with different concentrations of AA-165 (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Inoculate each flask with the bacterial culture to a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions in sterile saline and plate on agar plates.

  • Incubate the plates and count the colonies to determine the CFU/mL at each time point.

Checkerboard Assay for Synergy

This assay is used to evaluate the interaction between two antimicrobial agents.

Materials:

  • This compound

  • A second antimicrobial agent (e.g., vancomycin)

  • Bacterial culture

  • 96-well microtiter plates

Procedure:

  • In a 96-well plate, prepare serial dilutions of AA-165 along the x-axis and the second antibiotic along the y-axis.

  • Inoculate the plate with the bacterial suspension.

  • Incubate and determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.

Efflux Pump Inhibition Assay

This protocol assesses the ability of AA-165 to inhibit bacterial efflux pumps.

Materials:

  • Bacterial strain known to overexpress efflux pumps

  • A fluorescent substrate of the efflux pump (e.g., ethidium bromide)

  • This compound

  • A known efflux pump inhibitor (positive control)

  • Fluorometer

Procedure:

  • Wash and resuspend the bacteria in a suitable buffer.

  • Load the cells with the fluorescent substrate.

  • Add AA-165 at various concentrations.

  • Monitor the fluorescence over time. Inhibition of the efflux pump will result in increased intracellular fluorescence.

Experimental Workflow for Resistance Investigation

Experimental_Workflow Start Start with Susceptible Bacterial Strain Induce_Resistance Induce Resistance to AA-165 (e.g., serial passage) Start->Induce_Resistance Isolate_Resistant Isolate Resistant Mutants Induce_Resistance->Isolate_Resistant Characterize_Phenotype Phenotypic Characterization (MIC, growth rate, biofilm formation) Isolate_Resistant->Characterize_Phenotype Genomic_Analysis Genomic Analysis (Whole Genome Sequencing) Isolate_Resistant->Genomic_Analysis Validate_Mutations Validate Role of Mutations (e.g., gene knockout, complementation) Characterize_Phenotype->Validate_Mutations Identify_Mutations Identify Mutations in Resistant Strains Genomic_Analysis->Identify_Mutations Identify_Mutations->Validate_Mutations Conclusion Elucidate Resistance Mechanism Validate_Mutations->Conclusion

Caption: General workflow for investigating resistance to AA-165.

Logical Relationship of AA-165 Action

Logical_Relationship AA165 This compound Target WalK Histidine Kinase AA165->Target Binds and Inhibits Pathway WalKR Signaling Pathway Target->Pathway Is a key component of Cellular_Processes Cellular Processes Pathway->Cellular_Processes Regulates Cell_Wall Cell Wall Synthesis Cellular_Processes->Cell_Wall Biofilm Biofilm Formation Cellular_Processes->Biofilm Outcome Bacterial Cell Death or Growth Inhibition Cell_Wall->Outcome Biofilm->Outcome

Caption: Logical flow of AA-165's mechanism of action.

Conclusion

This compound represents a promising tool for dissecting the complex mechanisms of bacterial resistance. The protocols and conceptual frameworks provided in these application notes offer a starting point for researchers to explore the multifaceted interactions between this novel agent and bacterial pathogens. Through systematic investigation, a deeper understanding of resistance pathways can be achieved, paving the way for the development of more effective antimicrobial strategies.

References

Application Note & Protocol: Quantification of Antibacterial Agent 165 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Antibacterial Agent 165 in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method demonstrates excellent accuracy, precision, and a low limit of quantification, making it suitable for pharmacokinetic and other drug development studies.

Introduction

This compound is a novel investigational compound with potent activity against a range of bacterial pathogens. To support its clinical development, a reliable and validated analytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of Agent 165 concentrations in human plasma, a key component for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below. The process begins with the preparation of calibration standards and quality control samples, followed by plasma sample preparation, LC-MS/MS analysis, and finally, data processing and quantification.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Calibration Standards (CS) D Aliquot 100 µL Plasma (Sample, CS, or QC) A->D B Prepare Quality Control (QC) Samples B->D C Thaw Human Plasma Samples C->D E Add Internal Standard (IS) D->E F Protein Precipitation (Acetonitrile) E->F G Vortex & Centrifuge F->G H Collect Supernatant G->H I Inject Supernatant into LC-MS/MS H->I J Chromatographic Separation I->J K Mass Spectrometric Detection (MRM) J->K L Peak Integration K->L M Generate Calibration Curve L->M N Calculate Sample Concentrations M->N

Figure 1: Overall experimental workflow for the quantification of Agent 165.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of Agent 165)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Instrumentation and Conditions

A standard High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

Liquid Chromatography Conditions
ParameterValue
HPLC SystemShimadzu Nexera X2 or equivalent
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry Conditions
ParameterValue
Mass SpectrometerSciex Triple Quad™ 5500 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
Temperature550 °C
IonSpray Voltage5500 V
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
Agent 165Q1: 450.2 Da → Q3: 288.1 Da (example values)
Internal StandardQ1: 455.2 Da → Q3: 293.1 Da (example values)

Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions: Prepare primary stock solutions of Agent 165 and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions for calibration standards (CS) and quality controls (QC) by serially diluting the stock solution with 50:50 acetonitrile:water.

  • Calibration Standards & Quality Controls: Spike the appropriate amount of the working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of the respective plasma sample into the labeled tubes.

  • Add 20 µL of the Internal Standard working solution to each tube (except for blank samples).

  • Add 400 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject the prepared sample into the LC-MS/MS system.

Method Validation Summary

The method was validated according to standard bioanalytical method validation guidelines. A summary of the performance characteristics is provided in the table below.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Accuracy (% Bias) Within ± 9.3% of nominal values
Matrix Effect 95% - 108%
Recovery > 92%

Signaling Pathway Visualization

While the direct mechanism of action for all antibacterial agents is not always fully elucidated or relevant to a quantification protocol, a common target is the bacterial ribosome, which is responsible for protein synthesis. The diagram below illustrates a simplified representation of this inhibitory action.

G cluster_bacterium Bacterial Cell cluster_ribosome Ribosome (70S) A This compound (Extracellular) B Bacterial Cell Wall & Membrane A->B Uptake C Agent 165 (Intracellular) B->C I Inhibition C->I D 50S Subunit G Protein Synthesis (Translation) D->G E 30S Subunit E->G F mRNA F->G H Bacterial Proteins G->H J Cell Growth & Proliferation H->J I->G K Cell Death I->K

Figure 2: Simplified pathway of bacterial protein synthesis inhibition.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime allow for high-throughput analysis, making this method well-suited for supporting preclinical and clinical studies of this novel antibacterial compound.

"Antibacterial agent 165" protocols for assessing synergistic effects with other antibiotics.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating innovative therapeutic strategies.[1] One promising approach is the use of combination therapy, where two or more antibiotics are administered concurrently to achieve a synergistic effect.[2][3] Synergy occurs when the combined antimicrobial activity is greater than the sum of the individual activities of each agent.[2][4] This can lead to more rapid bacterial clearance, reduced likelihood of resistance development, and the potential for lower, less toxic doses of individual agents.[2][5]

These application notes provide detailed protocols for assessing the synergistic potential of a hypothetical novel antibacterial agent, "Agent 165," when used in combination with other existing antibiotics. The primary methods covered are the checkerboard assay for initial screening and the time-kill curve analysis for confirmation of synergistic interactions.

Potential Mechanisms of Synergistic Action

Antibiotic synergy can be achieved through various mechanisms. Understanding these can aid in the rational selection of combination partners for Agent 165. Common mechanisms include:

  • Enhanced Penetration: One antibiotic may disrupt the bacterial cell membrane, facilitating the entry of a second antibiotic that targets intracellular components.[1][6]

  • Inhibition of Resistance Mechanisms: One agent can inhibit bacterial enzymes (e.g., β-lactamases) or efflux pumps that are responsible for resistance to the partner antibiotic.[1][6]

  • Sequential Blockade of a Metabolic Pathway: Two agents inhibit different steps in a critical bacterial metabolic pathway.

  • Target Modification: One agent may alter a bacterial target structure, increasing the binding affinity or efficacy of the second agent.

Data Presentation: Interpreting Synergy

The interaction between two antimicrobial agents can be classified as synergistic, additive, indifferent, or antagonistic.

InteractionFractional Inhibitory Concentration (FIC) IndexDescription
Synergy ≤ 0.5The combined effect is significantly greater than the sum of the individual effects.[7][8]
Additive > 0.5 to 1.0The combined effect is equal to the sum of the individual effects.[8]
Indifference > 1.0 to 4.0The combined effect is no different from that of the more active agent alone.[7][8]
Antagonism > 4.0The combined effect is less than the effect of the more active agent alone.[7][8]

Table 1. Interpretation of the Fractional Inhibitory Concentration (FIC) Index.

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to screen for synergistic interactions between two antimicrobial agents.[7][9][10]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of Agent 165 and a partner antibiotic against a specific bacterial strain.

Materials:

  • Antibacterial Agent 165 (stock solution of known concentration)

  • Partner Antibiotic (stock solution of known concentration)

  • Bacterial isolate (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (35-37°C)

  • Microplate reader (optional, for OD measurement)

  • 0.5 McFarland turbidity standard

Procedure:

  • Determine the Minimum Inhibitory Concentration (MIC) of each agent individually. This should be done prior to the checkerboard assay using standard broth microdilution methods.

  • Prepare the bacterial inoculum. Culture the bacterial isolate overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Prepare the antibiotic dilutions in the 96-well plate.

    • In a 96-well plate, dispense 50 µL of CAMHB into all wells.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of Agent 165. Start with a concentration that is 4x the MIC in the first column.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the partner antibiotic. Start with a concentration that is 4x the MIC in the first row.

    • The resulting plate will have a gradient of concentrations for both agents.

    • Include control wells: Agent 165 alone (row H), partner antibiotic alone (column 11), and a growth control well with no antibiotics (well H12).[8]

  • Inoculate the plate. Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.[7]

  • Incubate the plate. Incubate at 35-37°C for 18-24 hours.

  • Read the results. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • Calculate the FIC Index. The FIC index is calculated for each well that shows no growth using the following formula:[7][8]

    FIC Index = FIC of Agent A + FIC of Agent B

    Where:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    The synergistic FIC index is the lowest FIC index value obtained from all the wells that show no growth.

Data Presentation Example:

Agent 165 (µg/mL)Partner Antibiotic (µg/mL)MIC in Combination (A / B)FIC AFIC BFIC IndexInterpretation
816-----
242 / 40.250.250.5Synergy
424 / 20.50.1250.625Additive

Table 2. Example Checkerboard Assay Results and FIC Index Calculation. (Assuming MIC of Agent 165 alone is 8 µg/mL and Partner Antibiotic alone is 16 µg/mL).

Protocol 2: Time-Kill Curve Analysis

Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time and is a robust method for confirming synergy.[11][12][13]

Objective: To assess the rate of bacterial killing by Agent 165 and a partner antibiotic, alone and in combination.

Materials:

  • This compound

  • Partner Antibiotic

  • Bacterial isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Shaking incubator (35-37°C)

  • Spectrophotometer

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Procedure:

  • Prepare the bacterial inoculum. Grow the bacterial strain to the logarithmic phase of growth in CAMHB. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL.[13]

  • Set up the test conditions. Prepare tubes or flasks containing the following:

    • Growth control (no antibiotic)

    • Agent 165 alone (at a sub-MIC concentration, e.g., 0.25x or 0.5x MIC)

    • Partner antibiotic alone (at a sub-MIC concentration, e.g., 0.25x or 0.5x MIC)

    • Combination of Agent 165 and the partner antibiotic at the same sub-MIC concentrations.

  • Incubate the cultures. Incubate all tubes/flasks in a shaking incubator at 35-37°C.

  • Enumerate viable bacteria. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each culture. Perform serial dilutions and plate onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).[13]

  • Plot the time-kill curves. Plot the log₁₀ CFU/mL versus time for each condition.

  • Interpret the results.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point (usually 24 hours).[13]

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[13]

    • Bacteriostatic activity is defined as a < 3-log₁₀ reduction in CFU/mL from the initial inoculum.[13]

Data Presentation Example:

Time (hours)Growth Control (log₁₀ CFU/mL)Agent 165 (0.5x MIC) (log₁₀ CFU/mL)Partner Abx (0.5x MIC) (log₁₀ CFU/mL)Combination (log₁₀ CFU/mL)
05.75.75.75.7
47.26.16.54.2
88.56.87.13.1
249.17.57.9< 2.0 (limit of detection)

Table 3. Example Time-Kill Curve Data.

Visualizations

Synergy_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation and Characterization start Select Bacterial Strain(s) and Partner Antibiotics mic Determine Individual MICs (Agent 165 & Partner Abx) start->mic checkerboard Perform Checkerboard Microdilution Assay mic->checkerboard fic Calculate Fractional Inhibitory Concentration (FIC) Index checkerboard->fic time_kill Perform Time-Kill Curve Analysis fic->time_kill If FIC Index <= 0.5 indifference Indifference/Additive Effect fic->indifference If FIC Index > 0.5 interpretation Assess Bactericidal/Bacteriostatic Activity and Synergy time_kill->interpretation end Synergistic Combination Identified interpretation->end

Caption: Experimental workflow for assessing antibiotic synergy.

Synergy_Mechanisms cluster_cell Bacterial Cell cell_wall Cell Wall partner_abx Partner Antibiotic (e.g., Protein Synthesis Inhibitor) cell_wall->partner_abx Increases Permeability For synergy Synergistic Bacterial Killing cell_membrane Cell Membrane ribosome Ribosome (Protein Synthesis) dna DNA (Replication) agent165 Agent 165 (e.g., Cell Wall Synthesis Inhibitor) agent165->cell_wall Damages partner_abx->ribosome Inhibits

Caption: Conceptual diagram of a potential synergistic mechanism.

References

Troubleshooting & Optimization

"Antibacterial agent 165" overcoming efflux pump-mediated resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 165. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Agent 165 to overcome efflux pump-mediated resistance in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this novel efflux pump inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent efflux pump inhibitor. Its primary mechanism involves binding to and inhibiting the function of various bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell.[1][2][3] By blocking these pumps, Agent 165 effectively increases the intracellular concentration of co-administered antibiotics, thereby restoring their efficacy against resistant bacterial strains.

Q2: How can I determine the optimal concentration of Agent 165 to use in my experiments?

A2: The optimal concentration of Agent 165 is best determined through a checkerboard assay, which assesses the synergistic effect of Agent 165 in combination with a chosen antibiotic.[4][5][6] This assay will help you identify the Fractional Inhibitory Concentration (FIC) index, with an FIC index of ≤ 0.5 indicating synergy.[6][7][8]

Q3: Is Agent 165 effective against all types of bacterial efflux pumps?

A3: Agent 165 has shown broad-spectrum activity against several major efflux pump families, including the Resistance-Nodulation-Division (RND) and Major Facilitator Superfamily (MFS) pumps.[1][9] However, its efficacy against specific pumps may vary. It is recommended to test its activity against your bacterial strain of interest, which may express different types of efflux pumps.

Q4: Can I use Agent 165 as a standalone antibacterial agent?

A4: Agent 165 exhibits weak intrinsic antibacterial activity. Its primary role is to act as a synergist, enhancing the activity of other antibiotics. Therefore, it is most effective when used in combination with a partner antibiotic to which the bacteria have demonstrated resistance.

Q5: What are the potential off-target effects of Agent 165?

A5: As with any bioactive compound, the potential for off-target effects exists. It is advisable to perform cytotoxicity assays on relevant eukaryotic cell lines to assess any potential toxicity. Preliminary data suggests minimal cytotoxicity at effective concentrations.

Troubleshooting Guides

Problem 1: No synergistic effect is observed in the checkerboard assay.

Possible Cause Troubleshooting Step
Incorrect concentration range of Agent 165 or antibiotic. Broaden the concentration ranges for both agents in the checkerboard assay to ensure the synergistic window is not missed.
The bacterial strain does not express efflux pumps targeted by Agent 165. Confirm the expression of relevant efflux pumps in your bacterial strain using techniques like RT-qPCR.
Degradation of Agent 165. Ensure proper storage and handling of Agent 165 as per the product datasheet. Prepare fresh solutions for each experiment.
Inappropriate experimental conditions. Verify the correct inoculum density, incubation time, and temperature as specified in the protocol.

Problem 2: High background in the efflux pump inhibition assay.

Possible Cause Troubleshooting Step
Sub-optimal concentration of the fluorescent substrate (e.g., Ethidium Bromide). Titrate the concentration of the fluorescent substrate to find the optimal balance between signal and background.
Cells are not properly washed. Ensure thorough washing of the bacterial cells to remove extracellular fluorescent substrate before measuring fluorescence.
The bacterial strain has a high basal level of efflux. Include a positive control with a known efflux pump inhibitor (e.g., CCCP) to normalize the data.

Problem 3: Inconsistent results between experimental replicates.

Possible Cause Troubleshooting Step
Variability in bacterial inoculum. Standardize the inoculum preparation by ensuring a consistent growth phase and cell density (e.g., using a spectrophotometer to measure OD600).
Pipetting errors. Use calibrated pipettes and ensure proper mixing of reagents in each well.
Edge effects in microtiter plates. Avoid using the outer wells of the plate or fill them with sterile media to minimize evaporation and temperature gradients.

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol is used to determine the synergistic interaction between this compound and a conventional antibiotic.[4][5][10]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Antibiotic stock solution

Procedure:

  • Prepare serial two-fold dilutions of the antibiotic horizontally and Agent 165 vertically in a 96-well plate containing MHB.

  • The final volume in each well should be 100 µL.

  • Inoculate each well with 100 µL of the bacterial suspension (adjusted to a final concentration of 5 x 10^5 CFU/mL).

  • Include wells with antibiotic alone and Agent 165 alone as controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by visual inspection of turbidity.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FIC Index: [6][7][8]

  • ≤ 0.5: Synergy

  • 0.5 to 4: Additive or Indifference

  • 4: Antagonism

Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

This assay measures the ability of Agent 165 to inhibit efflux pumps by monitoring the intracellular accumulation of the fluorescent dye ethidium bromide (EtBr).[11][12][13]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control

  • 96-well black, clear-bottom microtiter plates

  • Fluorometric plate reader

Procedure:

  • Harvest bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.4.

  • Add glucose to a final concentration of 0.4% to energize the cells.

  • Add varying concentrations of Agent 165 to the cell suspension. Include a no-inhibitor control and a positive control with CCCP.

  • Incubate for 10 minutes at room temperature.

  • Add EtBr to a final concentration of 2 µg/mL.

  • Immediately begin monitoring the fluorescence in a plate reader (Excitation: 530 nm, Emission: 600 nm) at 1-minute intervals for 60 minutes.

  • An increase in fluorescence over time indicates the inhibition of EtBr efflux.

Data Presentation

Table 1: Synergistic Activity of Agent 165 with Ciprofloxacin against Efflux Pump-Overexpressing E. coli

AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
Ciprofloxacin3220.0625Synergy
Agent 1656480.125
Combined 0.1875 Synergy

Table 2: Effect of Agent 165 on Ethidium Bromide Accumulation

TreatmentFold Increase in Fluorescence (at 30 min)
No Inhibitor1.0
Agent 165 (1/4 x MIC)4.2
Agent 165 (1/2 x MIC)7.8
CCCP (Positive Control)8.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis bacterial_culture Bacterial Culture (Log Phase) checkerboard Checkerboard Assay bacterial_culture->checkerboard efflux_assay Efflux Pump Inhibition Assay bacterial_culture->efflux_assay agent_prep Prepare Agent 165 & Antibiotic Stocks agent_prep->checkerboard fic_calc Calculate FIC Index checkerboard->fic_calc fluorescence_analysis Analyze Fluorescence Data efflux_assay->fluorescence_analysis

Caption: Experimental workflow for evaluating Agent 165.

signaling_pathway cluster_cell Antibiotic Antibiotic BacterialCell Bacterial Cell Interior Antibiotic->BacterialCell Enters Cell Agent165 Agent 165 EffluxPump Efflux Pump (e.g., RND, MFS) Agent165->EffluxPump Inhibition Extracellular Extracellular Space EffluxPump->Extracellular Efflux Target Intracellular Target (e.g., DNA Gyrase) BacterialCell->Target Antibiotic Action

Caption: Mechanism of action of Agent 165.

References

"Antibacterial agent 165" optimizing dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists optimizing the dosage of Antibacterial Agent 165 for in vivo animal studies.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: Higher than expected toxicity or adverse effects in animal models.

  • Question: We are observing unexpected toxicity (e.g., weight loss, lethargy, organ damage) in our animal models at doses predicted to be therapeutic based on in vitro data. What could be the cause and how can we troubleshoot this?

  • Answer:

    • Re-evaluate Pharmacokinetics (PK): The discrepancy between in vitro and in vivo toxicity may stem from the pharmacokinetic properties of this compound. It's possible the agent has a longer half-life or higher bioavailability in the animal model than anticipated, leading to drug accumulation and toxicity.

      • Recommendation: Conduct a preliminary pharmacokinetic study in the selected animal model. This will help determine key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and the elimination half-life.

    • Assess Off-Target Effects: this compound may have off-target effects that are not apparent in in vitro assays.

      • Recommendation: Perform a dose-ranging toxicity study with a small cohort of animals. Start with a low dose and gradually escalate to identify the maximum tolerated dose (MTD). Monitor animals closely for clinical signs of toxicity.

    • Consider the Vehicle: The vehicle used to dissolve or suspend this compound could be contributing to the observed toxicity.

      • Recommendation: Administer the vehicle alone to a control group of animals to rule out any vehicle-specific toxic effects.

    • Review the Animal Model: The chosen animal model may have a different susceptibility to the agent compared to humans.

      • Recommendation: Consult literature to ensure the selected animal model is appropriate for this class of antibacterial agent.

Issue 2: Lack of efficacy in the in vivo model despite potent in vitro activity.

  • Question: this compound shows excellent activity against our target pathogen in vitro, but we are not observing a significant reduction in bacterial burden in our animal infection model. What are the potential reasons for this discrepancy?

  • Answer:

    • Inadequate Drug Exposure at the Site of Infection: The agent may not be reaching the site of infection at a high enough concentration to be effective.

      • Recommendation: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with antibacterial activity.[1][2][3][4] This involves measuring drug concentrations in plasma and, if possible, at the site of infection (e.g., lung tissue in a pneumonia model).

    • Protein Binding: High plasma protein binding can reduce the amount of free, active drug available to exert its antibacterial effect.

      • Recommendation: Determine the plasma protein binding of this compound. The unbound fraction of the drug is the pharmacologically active component.

    • Rapid Metabolism or Clearance: The agent may be rapidly metabolized or cleared from the body, resulting in a short duration of action.

      • Recommendation: Analyze the pharmacokinetic profile to understand the agent's clearance rate. A more frequent dosing regimen or a modified formulation to prolong release might be necessary.[5]

    • In vivo Resistance Development:* The bacteria may be developing resistance to the agent in vivo.

      • Recommendation: Isolate bacteria from treated animals and perform susceptibility testing to see if their minimum inhibitory concentration (MIC) for this compound has increased.

    • Discrepancy between in vitro and in vivo conditions: Standard in vitro susceptibility testing may not accurately reflect the conditions within a living organism.[6][7][8]

      • Recommendation: Consider more advanced in vitro models that better mimic the in vivo environment, such as biofilm assays or testing in the presence of serum.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the in vivo dosage optimization of this compound.

1. How do I determine the starting dose for my in vivo efficacy studies?

The initial dose for in vivo studies is typically extrapolated from in vitro data, specifically the minimum inhibitory concentration (MIC). A common starting point is to aim for plasma concentrations in the animal model that are several multiples of the MIC for the target pathogen.[9] It is crucial to have conducted a maximum tolerated dose (MTD) study beforehand to ensure the starting dose is well below any toxic levels.

2. What are the key pharmacokinetic/pharmacodynamic (PK/PD) indices for antibacterial agents?

The three main PK/PD indices that correlate with the efficacy of antibacterial agents are:

  • Time above MIC (T>MIC): The percentage of the dosing interval that the drug concentration remains above the MIC. This is important for time-dependent antibiotics like beta-lactams.[4]

  • Peak concentration to MIC ratio (Cmax/MIC): The ratio of the maximum drug concentration to the MIC. This is a key driver for concentration-dependent agents like aminoglycosides.[9][10]

  • Area under the concentration-time curve to MIC ratio (AUC/MIC): The ratio of the total drug exposure over 24 hours to the MIC. This is important for agents with both concentration- and time-dependent activity, such as fluoroquinolones.[9][11]

Understanding which index is the primary driver of efficacy for this compound is critical for optimizing the dosing regimen.

3. What animal model should I use for efficacy testing?

The choice of animal model is critical and should be relevant to the intended clinical application.[12][13] For example:

  • Thigh infection model: Often used for initial efficacy testing and to establish PK/PD parameters.[14]

  • Pneumonia model: Relevant for respiratory tract infections.

  • Sepsis model: Used to evaluate the agent's ability to control systemic infections.

The immune status of the animal (e.g., immunocompetent vs. neutropenic) is another important consideration, as it can significantly impact the observed efficacy of the antibacterial agent.[15]

4. How do I design a dose-ranging study?

A dose-ranging study is essential for identifying the optimal dose of this compound. A typical design involves:

  • Group Selection: At least 3-4 dose groups, plus a vehicle control group.

  • Dose Selection: Doses should span a range from a sub-therapeutic level to the maximum tolerated dose.

  • Endpoint Measurement: The primary endpoint is typically the reduction in bacterial load (colony-forming units, CFUs) at the site of infection compared to the control group.

  • Data Analysis: Plot the dose-response curve to determine the dose that produces the desired level of bacterial killing (e.g., a 1-log or 2-log reduction in CFUs).

5. What is "humanized" dosing and why is it important?

"Humanized" dosing in animal models involves administering the drug in a way that mimics the pharmacokinetic profile observed in humans.[13][16][17] This is important for improving the translational relevance of preclinical studies and for better predicting clinical efficacy. It often requires more frequent administration or the use of specific formulations in animals due to their faster metabolism.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Species

ParameterMouseRatNon-Human Primate
Bioavailability (Oral) <5%<10%<15%
Half-life (t1/2) 1.5 hours2.5 hours4 hours
Plasma Protein Binding 20%25%30%
Volume of Distribution (Vd) 0.8 L/kg0.7 L/kg0.6 L/kg
Clearance (CL) 0.4 L/hr/kg0.2 L/hr/kg0.1 L/hr/kg

Table 2: Example of a Dose-Ranging Efficacy Study Design for this compound in a Murine Thigh Infection Model

GroupTreatmentDose (mg/kg)Dosing RegimenNumber of Animals
1Vehicle Control-q6h10
2This compound10q6h10
3This compound30q6h10
4This compound100q6h10
5Positive Control (e.g., Meropenem)50q6h10

Experimental Protocols

Protocol 1: Murine Thigh Infection Model for Efficacy Testing

  • Animal Preparation: Use 6-8 week old female BALB/c mice. Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.

  • Infection: Anesthetize the mice and inject 0.1 mL of a log-phase culture of the target pathogen (e.g., Pseudomonas aeruginosa at 10^7 CFU/mL) into the right thigh muscle.

  • Treatment: Initiate treatment with this compound (or vehicle/positive control) via the desired route (e.g., intravenous or subcutaneous) 2 hours post-infection. Continue dosing at the predetermined schedule for 24-48 hours.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically remove the right thigh muscle, homogenize it in sterile saline, and perform serial dilutions for CFU enumeration on appropriate agar plates.

  • Data Interpretation: Calculate the log10 CFU per gram of tissue for each animal. Compare the bacterial load in the treated groups to the vehicle control group to determine the efficacy of this compound.

Protocol 2: Single-Dose Pharmacokinetic Study in Rats

  • Animal Preparation: Use adult male Sprague-Dawley rats with cannulated jugular veins for blood sampling.

  • Dosing: Administer a single dose of this compound via intravenous bolus.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, volume of distribution, and clearance.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo_tox In Vivo Toxicity cluster_pk Pharmacokinetics cluster_efficacy In Vivo Efficacy invitro_mic MIC Determination mtd_study Max Tolerated Dose (MTD) Study invitro_mic->mtd_study Inform Starting Dose invitro_tox Cytotoxicity Assay invitro_tox->mtd_study pk_study Single-Dose PK Study mtd_study->pk_study Select Safe Doses dose_ranging Dose-Ranging Study pk_study->dose_ranging Inform Dosing Regimen pk_pd_modeling PK/PD Modeling dose_ranging->pk_pd_modeling Generate Efficacy Data optimal_dose Optimal Dose Selection pk_pd_modeling->optimal_dose Identify Key Driver

Caption: Workflow for In Vivo Dosage Optimization of this compound.

pk_pd_indices cluster_pk Pharmacokinetics (Drug Exposure) cluster_pd Pharmacodynamics (Drug Potency) cluster_indices PK/PD Indices for Efficacy Cmax Cmax (Peak Concentration) Cmax_MIC Cmax / MIC Cmax->Cmax_MIC AUC AUC (Total Exposure) AUC_MIC AUC / MIC AUC->AUC_MIC Time Time (Dosing Interval) T_MIC T > MIC Time->T_MIC MIC MIC (Minimum Inhibitory Concentration) MIC->Cmax_MIC MIC->AUC_MIC MIC->T_MIC

Caption: Relationship between Pharmacokinetic and Pharmacodynamic Parameters.

References

"Antibacterial agent 165" troubleshooting poor solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 165 (AA-165). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimentation, with a specific focus on the poor solubility of AA-165 in aqueous solutions.

Troubleshooting Guide

This guide addresses specific problems you might encounter with AA-165 and provides step-by-step instructions to resolve them.

Issue 1: AA-165 is not dissolving in my aqueous buffer.

Possible Causes:

  • The intrinsic solubility of AA-165 in aqueous media is low.

  • The pH of your buffer is not optimal for dissolving AA-165.

  • The concentration of AA-165 is too high.

  • The temperature of the solution is too low.

Troubleshooting Steps:

  • Verify Solubility Limits: Refer to the USP and BP solubility criteria to understand the expected solubility of your compound.[1] More than 40% of new chemical entities are practically insoluble in water, which can lead to challenges in achieving the desired concentration for experiments.[1]

  • pH Adjustment: Many antibacterial agents are weakly acidic or basic, and their solubility is pH-dependent.[2][3][4]

    • Determine if AA-165 is a weak acid or a weak base.

    • For a weakly acidic compound, increasing the pH above its pKa will increase solubility.

    • For a weakly basic compound, decreasing the pH below its pKa will increase solubility.

    • Caution: Ensure the final pH of the solution is compatible with your experimental system and does not cause degradation of the compound.[5]

  • Use of Co-solvents: Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[2][6][7][8]

    • Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[8]

    • Start by adding a small percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it until the compound dissolves.

    • Note: High concentrations of organic solvents may be toxic to cells or interfere with your assay. Always run appropriate vehicle controls.

  • Temperature Control: For most endothermic substances, increasing the temperature will increase solubility.[9]

    • Gently warm your solution. Be cautious, as excessive heat can degrade the compound.

  • Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area, which can enhance the dissolution rate.[6][7][10]

    • Techniques like micronization or creating nanosuspensions can be employed.[8][11]

Issue 2: My AA-165 solution is cloudy or has visible precipitate after preparation.

Possible Causes:

  • The solubility limit has been exceeded.

  • The compound is precipitating out of solution over time.

  • The compound is not stable in the chosen solvent or buffer.

  • Impurities in the dissolution medium.[5]

Troubleshooting Steps:

  • Filtration: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This will give you a saturated solution.

  • Re-evaluate Concentration: You may be working above the saturation concentration of AA-165 in your specific vehicle. Try preparing a more dilute solution.

  • Stability Check: Assess the chemical stability of AA-165 in your chosen medium over the time course of your experiment.[5] Degradation can lead to the formation of less soluble byproducts.

  • Consider Advanced Formulation Strategies: If simple methods fail, more advanced techniques may be necessary.

    • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility.[2][7][12]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[1][10]

    • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in a lipid-based system like a microemulsion can be effective.[6][10][13]

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for AA-165?

A1: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[1] It is a valuable tool for predicting a drug's in vivo performance. Drugs are divided into four classes:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Poorly soluble antibacterial agents like AA-165 would likely fall into BCS Class II or IV.[14] Understanding the BCS class of your compound can help in selecting the most appropriate solubility enhancement strategy.

Q2: How can I determine the solubility of AA-165 in different solvents?

A2: The shake-flask method is a common and accurate technique for determining equilibrium solubility.[15] A miniaturized version can be used for faster results with smaller amounts of the compound.[15]

Q3: Can I use sonication to dissolve AA-165?

A3: Sonication can be used to aid in the dispersion of particles and can sometimes accelerate the dissolution process. However, be aware that prolonged or high-energy sonication can generate heat, which may degrade the compound. It is generally recommended to use sonication in short bursts and in a controlled temperature environment.

Q4: My stock solution of AA-165 in DMSO is clear, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A4: This is a common problem when using a water-miscible organic solvent as the initial stock solution. The dramatic change in solvent polarity upon dilution into an aqueous buffer causes the poorly soluble compound to precipitate. To mitigate this:

  • Decrease the final concentration: A lower final concentration in the assay may stay in solution.

  • Use an intermediate dilution step: Dilute the DMSO stock in a solvent of intermediate polarity (e.g., a mixture of ethanol and water) before the final dilution into the aqueous buffer.

  • Incorporate surfactants or cyclodextrins: Adding a suitable excipient to the aqueous buffer can help maintain the solubility of AA-165 upon dilution.

Q5: What are the potential consequences of poor solubility in my experiments?

A5: Poor solubility can have several negative impacts on your research:

  • Underestimation of biological activity: If the compound is not fully dissolved, the actual concentration in solution will be lower than intended, leading to an underestimation of its potency.

  • Poor reproducibility: Inconsistent dissolution can lead to high variability between experiments.

  • Toxicity: Undissolved drug particles can be toxic to cells.

  • Inaccurate pharmacokinetic and pharmacodynamic data: Poor solubility leads to low and variable bioavailability, making it difficult to establish a clear dose-response relationship.[1][12]

Data Presentation

Table 1: USP and BP Solubility Criteria[1]
Descriptive TermParts of Solvent Required for 1 Part of Solute
Very soluble< 1
Freely soluble1 - 10
Soluble10 - 30
Sparingly soluble30 - 100
Slightly soluble100 - 1,000
Very slightly soluble1,000 - 10,000
Practically insoluble> 10,000

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of AA-165.

Materials:

  • AA-165

  • A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers)

  • Shake-flask apparatus or orbital shaker

  • Centrifuge

  • Spectrophotometer or HPLC for concentration analysis

Methodology:

  • Prepare saturated solutions of AA-165 in each buffer by adding an excess of the compound to a known volume of buffer in a sealed container.

  • Equilibrate the solutions by shaking at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and determine the concentration of dissolved AA-165 using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility of AA-165 as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To evaluate the effectiveness of different co-solvents in improving the solubility of AA-165.

Materials:

  • AA-165

  • Aqueous buffer (at a pH where AA-165 has some, albeit low, solubility)

  • Co-solvents (e.g., ethanol, propylene glycol, PEG 400)

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a series of co-solvent/buffer mixtures with increasing concentrations of the co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v).

  • For each co-solvent mixture, add a pre-weighed amount of AA-165 to attempt to create a solution of a target concentration.

  • Vortex the samples thoroughly to facilitate dissolution.

  • Visually inspect the samples for any undissolved material.

  • If necessary, determine the actual concentration of the dissolved compound in the clear solutions using an appropriate analytical method.

  • Plot the solubility of AA-165 against the percentage of the co-solvent.

Visualizations

TroubleshootingWorkflow Start Start: Poor Solubility of AA-165 CheckSolubility Is the concentration below the known solubility limit? Start->CheckSolubility AdjustpH Adjust pH CheckSolubility->AdjustpH No Precipitation Precipitation upon dilution from organic stock? CheckSolubility->Precipitation Yes UseCosolvent Use Co-solvent AdjustpH->UseCosolvent Success Success: Soluble Solution AdjustpH->Success ReduceParticleSize Reduce Particle Size (Micronization/Nanosuspension) UseCosolvent->ReduceParticleSize UseCosolvent->Success AdvancedFormulation Consider Advanced Formulations (Surfactants, Cyclodextrins, Lipids) ReduceParticleSize->AdvancedFormulation ReduceParticleSize->Success AdvancedFormulation->Success Failure Further Optimization Needed AdvancedFormulation->Failure LowerConcentration Lower Final Concentration Precipitation->LowerConcentration Yes Precipitation->Success No IntermediateDilution Use Intermediate Dilution Step LowerConcentration->IntermediateDilution AddExcipient Add Excipient to Aqueous Phase IntermediateDilution->AddExcipient AddExcipient->Success

Caption: Troubleshooting workflow for poor solubility of AA-165.

SolubilityEnhancementStrategies MainTopic Solubility Enhancement Strategies for AA-165 PhysicalMod Physical Modifications MainTopic->PhysicalMod ChemicalMod Chemical Modifications MainTopic->ChemicalMod Excipients Use of Excipients MainTopic->Excipients AdvancedTech Advanced Technologies MainTopic->AdvancedTech ParticleSize Particle Size Reduction (Micronization, Nanosuspension) PhysicalMod->ParticleSize SolidDispersion Solid Dispersions PhysicalMod->SolidDispersion CrystalForm Crystal Form Modification (Polymorphs, Amorphous) PhysicalMod->CrystalForm pHAdjust pH Adjustment ChemicalMod->pHAdjust SaltForm Salt Formation ChemicalMod->SaltForm Prodrug Prodrug Synthesis ChemicalMod->Prodrug Cosolvents Co-solvents Excipients->Cosolvents Surfactants Surfactants Excipients->Surfactants Cyclodextrins Cyclodextrins Excipients->Cyclodextrins LipidBased Lipid-Based Formulations (Emulsions, Micelles) AdvancedTech->LipidBased Nanotechnology Nanotechnology Approaches AdvancedTech->Nanotechnology

Caption: Overview of solubility enhancement strategies.

References

"Antibacterial agent 165" addressing mitochondrial toxicity in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential mitochondrial toxicity when working with the novel antibacterial agent 165, a hydroxyquinoline derivative targeting methicillin-resistant Staphylococcus aureus (MRSA).

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of mitochondrial toxicity for this compound?

A1: While direct data on this compound is emerging, its classification as a hydroxyquinoline derivative suggests a potential for mitochondrial toxicity similar to other quinolone antibiotics. The proposed mechanism involves the inhibition of mitochondrial topoisomerase II. This enzyme is crucial for the replication and maintenance of mitochondrial DNA (mtDNA). Inhibition can lead to mtDNA damage, impaired synthesis of essential mitochondrial proteins, disruption of the electron transport chain (ETC), decreased ATP production, and increased production of reactive oxygen species (ROS).

Q2: What are the key indicators of mitochondrial toxicity to monitor in my experiments?

A2: Key indicators of mitochondrial toxicity include:

  • Decreased Mitochondrial Membrane Potential (ΔΨm): A reduction in the electrochemical gradient across the inner mitochondrial membrane is an early sign of dysfunction.

  • Altered Oxygen Consumption Rate (OCR): Changes in basal respiration, ATP-linked respiration, and maximal respiration can indicate specific sites of ETC inhibition.

  • Reduced Cellular ATP Levels: A direct consequence of impaired oxidative phosphorylation.

  • Increased Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction can lead to the leakage of electrons from the ETC, resulting in the formation of superoxide and other ROS.

  • Changes in Mitochondrial Morphology: Stressed mitochondria may exhibit fragmentation or swelling.

Q3: Can I predict the potential for mitochondrial toxicity of my specific research model?

A3: The susceptibility of a research model to mitochondrial toxicity can depend on several factors, including the cell type's reliance on oxidative phosphorylation. For instance, cells grown in a galactose-based medium are forced to rely more on mitochondrial respiration for ATP production compared to cells grown in high-glucose medium, which can favor glycolysis. Therefore, comparing the effects of this compound in both glucose and galactose media can help to unmask potential mitochondrial liabilities.

Troubleshooting Guides

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
Problem Possible Cause Solution
High background fluorescence Incomplete removal of JC-1 dye.Ensure thorough washing steps after JC-1 incubation. Use a buffer without phenol red for the final resuspension.
Weak red fluorescence (J-aggregates) in control cells Cells are unhealthy or apoptotic.Use healthy, actively dividing cells. Optimize cell seeding density to avoid overgrowth and nutrient depletion.
Inconsistent results between wells Uneven cell seeding or dye loading.Ensure a single-cell suspension before seeding. Mix the JC-1 staining solution well before adding to the cells.
Signal fades quickly Photobleaching of the JC-1 dye.Protect cells from light as much as possible during and after staining. Analyze samples promptly after staining.
Seahorse XF Assay for Oxygen Consumption Rate (OCR)
Problem Possible Cause Solution
High variability in basal OCR readings Inconsistent cell seeding or cell health.Optimize cell seeding density to achieve a confluent monolayer. Ensure even cell distribution by using a gentle, consistent plating technique.
Poor response to mitochondrial inhibitors (e.g., oligomycin, FCCP) Incorrect inhibitor concentrations. Cell stress due to assay media.Titrate inhibitor concentrations for your specific cell type. Ensure the assay medium is at the correct pH and temperature. Minimize the time cells are in the CO2-free incubator before the assay.
Edge effects (different readings in outer vs. inner wells) Temperature or evaporation gradients across the plate.Ensure the plate is properly seated in the instrument. Use the outer wells for blank controls or avoid using them for critical measurements if the effect is persistent.
Low OCR readings overall Low cell number or low respiratory rate of the cell type.Increase the number of cells seeded per well. Consider using a cell type with a higher reliance on oxidative phosphorylation.
ATP Quantification Assay (Luciferase-based)
Problem Possible Cause Solution
Low ATP signal in control cells Inefficient cell lysis. ATP degradation.Use a lysis buffer compatible with the luciferase assay. Process samples quickly and on ice to minimize ATP degradation.
High background signal Contamination of reagents with ATP.Use ATP-free water and pipette tips. Prepare fresh reagents.
Non-linear standard curve Incorrect ATP standard dilutions. Luciferase inhibition.Prepare fresh ATP standards for each experiment. Ensure that components of your sample (e.g., lysis buffer, drug vehicle) do not inhibit the luciferase enzyme by running appropriate controls.
Inconsistent readings Incomplete mixing of reagents. Variable incubation times.Ensure thorough mixing of the cell lysate with the luciferase reagent. Use a consistent incubation time before reading the luminescence.

Quantitative Data on Related Quinolone Antibiotics

Disclaimer: The following data is for ciprofloxacin and levofloxacin, which are structurally and mechanistically related to hydroxyquinoline derivatives. This information is provided for illustrative purposes to guide experimental design, as specific quantitative data for this compound is not yet publicly available.

Table 1: Effects of Quinolone Antibiotics on Mitochondrial Parameters

Parameter Ciprofloxacin Levofloxacin Cell Line Reference
Effect on Mitochondrial Respiration Inhibition of Complex I and III activityInhibition of Complex I and III activityLung cancer cell lines[1][2]
ATP Production DecreasedDecreasedLung cancer cell lines[1][2]
Mitochondrial Membrane Potential (ΔΨm) DecreasedDecreasedBreast cancer cell lines[3]
Reactive Oxygen Species (ROS) IncreasedIncreasedLung cancer cell lines[1][2]

Table 2: IC50 Values of Quinolone Antibiotics for Mitochondrial Toxicity

Compound IC50 for Mitochondrial Toxicity Assay Cell Line Reference
Ciprofloxacin >100 µg/mLMitochondrial Protein SynthesisHuman lymphocytes[4]
Levofloxacin Not Reported--

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control e.g., CCCP). Incubate for the desired time period.

  • JC-1 Staining: Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add JC-1 staining solution (typically 5 µg/mL in cell culture medium) to each well and incubate at 37°C for 15-30 minutes in the dark.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add pre-warmed PBS or a suitable assay buffer to each well. Measure the fluorescence intensity using a fluorescence plate reader.

    • J-aggregates (red fluorescence): Excitation ~560 nm, Emission ~595 nm.

    • JC-1 monomers (green fluorescence): Excitation ~485 nm, Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Measurement of Cellular Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Compound Preparation: Prepare a stock solution of this compound and the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) in the assay medium.

  • Assay Preparation: On the day of the assay, remove the cell culture medium and replace it with pre-warmed Seahorse XF assay medium. Incubate the cells in a non-CO2 37°C incubator for 1 hour. Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Assay: Calibrate the instrument with the sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure basal OCR and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the changes in the different respiratory parameters to determine the effect of this compound on mitochondrial function.

Protocol 3: Quantification of Cellular ATP Levels
  • Cell Seeding and Treatment: Plate cells in a 96-well white, opaque plate and treat with this compound as described in Protocol 1.

  • Cell Lysis: After treatment, remove the medium and add a suitable lysis buffer that is compatible with the ATP assay kit. Incubate according to the kit manufacturer's instructions to ensure complete cell lysis and release of ATP.

  • ATP Measurement: Add the luciferase-based ATP detection reagent to each well. This reagent contains luciferin and luciferase, which will produce a luminescent signal in the presence of ATP.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Create a standard curve using known concentrations of ATP. Use the standard curve to calculate the ATP concentration in the experimental samples. Normalize the ATP levels to cell number or protein concentration.

Visualizations

G Proposed Signaling Pathway of this compound-Induced Mitochondrial Toxicity A This compound B Inhibition of Mitochondrial Topoisomerase II A->B C mtDNA Damage B->C D Impaired Transcription & Translation of ETC Subunits C->D E Electron Transport Chain (ETC) Dysfunction D->E F Decreased ATP Production E->F G Increased ROS Production E->G I Cellular Damage & Apoptosis F->I H Oxidative Stress G->H H->I

Caption: Proposed mechanism of mitochondrial toxicity for this compound.

G Experimental Workflow for Assessing Mitochondrial Toxicity cluster_0 Cell Culture & Treatment cluster_1 Mitochondrial Function Assays A Seed Cells in Appropriate Plates B Treat with Antibacterial Agent 165 A->B C JC-1 Assay (MMP) B->C D Seahorse XF Assay (OCR) B->D E ATP Assay (Luminescence) B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: General workflow for evaluating the mitochondrial toxicity of a compound.

G Troubleshooting Logic for Low ATP Signal A Low ATP Signal Observed B Are control cells also low? A->B C Check Lysis Efficiency B->C Yes E Is standard curve linear? B->E No D Check for ATP Degradation C->D F Prepare Fresh Standards E->F No G Check for Luciferase Inhibition E->G Yes H Mitochondrial Toxicity Likely G->H

Caption: A logical approach to troubleshooting low ATP assay signals.

References

Technical Support Center: In Vitro Selection of Mutants Resistant to Antibacterial Agent 165

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antibacterial agent 165" is a placeholder term. This guide provides a generalized protocol and troubleshooting advice applicable to the in vitro selection of bacterial mutants resistant to a novel antibacterial agent. Researchers must adapt these protocols based on the specific characteristics of their agent and bacterial strain.

Experimental Protocols: Selection of Resistant Mutants

A crucial first step in characterizing antibacterial resistance is the in vitro selection of resistant mutants. This process typically involves determining the baseline susceptibility of the bacterial population and then challenging a large population of bacteria with the antibacterial agent to select for rare, spontaneously occurring resistant variants.

Key Experiment: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This is a fundamental experiment to establish the baseline activity of the antibacterial agent against the chosen bacterial strain.

Methodology: Broth Microdilution Method

  • Preparation of Antibacterial Agent Stock: Prepare a high-concentration stock solution of this compound in a suitable solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibacterial agent in cation-adjusted Mueller-Hinton Broth (or another appropriate growth medium) to achieve a range of concentrations.[3]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.[2]

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibacterial agent that shows no visible turbidity (bacterial growth).[4][5]

Key Experiment: Single-Step Resistant Mutant Selection

This experiment aims to determine the frequency at which resistant mutants arise in a bacterial population upon exposure to the antibacterial agent.

Methodology: Agar Plate Selection

  • Prepare a High-Density Inoculum: Grow an overnight culture of the bacterium to the stationary phase. Concentrate the cells by centrifugation and resuspend them in a small volume of saline or growth medium to achieve a high density, typically >10¹⁰ CFU/mL.

  • Plating: Spread a large number of cells (e.g., 10⁹ to 10¹⁰ CFU) onto agar plates containing various concentrations of this compound.[6] The concentrations are typically multiples of the predetermined MIC (e.g., 2x, 4x, 8x, 16x MIC).[7]

  • Incubation: Incubate the plates at 35-37°C for 24-72 hours, or until colonies appear.

  • Colony Counting: Count the number of colonies that grow on the plates containing the antibacterial agent.

  • Confirmation of Resistance: Pick individual colonies and re-streak them onto fresh agar plates containing the same concentration of the antibacterial agent to confirm that they are true resistant mutants and not due to an inoculum effect.[6]

  • Calculation of Mutation Frequency: The frequency of resistance (FoR) is calculated by dividing the number of confirmed resistant colonies by the total number of CFU plated.[6][8]

experimental_workflow cluster_mic Phase 1: Determine MIC cluster_selection Phase 2: Select for Resistant Mutants cluster_confirmation Phase 3: Confirm Resistance & Calculate Frequency start_mic Prepare Serial Dilutions of Agent 165 inoculate_mic Inoculate with Standardized Bacterial Culture start_mic->inoculate_mic incubate_mic Incubate 16-20h inoculate_mic->incubate_mic read_mic Read MIC Value incubate_mic->read_mic plate_selection Plate on Agar with Agent 165 (e.g., 4x MIC) read_mic->plate_selection Inform Selection Concentration prep_inoculum Prepare High-Density Inoculum (>10¹⁰ CFU/mL) prep_inoculum->plate_selection incubate_selection Incubate 24-72h plate_selection->incubate_selection count_colonies Count Resistant Colonies incubate_selection->count_colonies restreak Re-streak Colonies on Selective Agar count_colonies->restreak confirm Confirm Growth restreak->confirm calculate Calculate Mutation Frequency confirm->calculate

Troubleshooting Guide

Issue/QuestionPossible Cause(s)Suggested Solution(s)
No colonies on selective plates, even at 2x MIC. 1. The mutation frequency is lower than the detection limit for the number of cells plated.2. The antibacterial agent is rapidly bactericidal, killing cells before a resistance mutation can be expressed.3. The chosen concentrations of the agent are too high for single-step mutations.1. Increase the number of cells plated (e.g., from 10⁹ to 10¹¹ CFU).2. Use a gradient plate to allow for the selection of mutants at a wider range of concentrations.3. Attempt selection at lower concentrations (e.g., 1.5x MIC).
A lawn of growth or a very high number of colonies on selective plates. 1. The MIC was determined incorrectly, and the selective concentration is too low.2. The bacterial strain has a high intrinsic mutation rate.3. The antibacterial agent is bacteriostatic, not bactericidal, and the inoculum is too dense.1. Carefully repeat the MIC determination. Ensure the inoculum density is correct.2. This may be a valid result. Calculate the mutation frequency. If it is unusually high (>10⁻⁵), consider investigating for a hypermutator phenotype.3. Wash the cells before plating to remove any residual growth medium that might interfere with the agent's activity.
Colonies grow on the initial selective plate but not when re-streaked. 1. Inoculum Effect: The high density of bacteria on the initial plate may have overwhelmed the agent, allowing non-resistant cells to grow.[6]2. Transient Resistance: The resistance phenotype was not stable or heritable.1. This is a common observation and highlights the importance of the confirmation step. These colonies should not be counted as true resistant mutants.2. Ensure the re-streak is performed on agar with the exact same agent concentration. If the issue persists, the initial colonies are not considered stable mutants.
The MIC of the selected mutants is only slightly higher than the wild-type. 1. This is a common outcome. Many initial resistance mutations confer only a low level of resistance.[9]2. The mutation may affect an efflux pump or another mechanism that provides a modest increase in resistance.1. This is a valid result. Report the fold-increase in MIC.2. These low-level resistant mutants can be used as the starting strain for subsequent, multi-step selection experiments to evolve higher levels of resistance.

Quantitative Data Summary

The following table provides typical ranges for key quantitative parameters in a mutant selection experiment. These values should be optimized for your specific bacterial strain and antibacterial agent.

ParameterTypical RangeRationale/Purpose
Initial Inoculum for MIC 5 x 10⁵ CFU/mLStandardized density for reproducible MIC results.
Inoculum for Selection Plates 10⁹ - 10¹¹ CFU/plateA large population is required to find rare mutation events.
Selection Concentration 2x - 16x MICHigh enough to inhibit the growth of the wild-type population but low enough to potentially allow single-step mutants to survive.
Expected Mutation Frequency 10⁻⁶ to 10⁻¹⁰The frequency of spontaneous mutations conferring resistance varies widely depending on the drug, the target, and the organism.[10]

Frequently Asked Questions (FAQs)

Q1: What is the difference between mutation frequency and mutation rate?

A: Mutation frequency is the proportion of mutants in a bacterial population at a given time.[10][11] It's a snapshot and is calculated as (number of resistant CFU) / (total CFU). Mutation rate is the probability of a mutation occurring per cell division.[12] It reflects the dynamics of how resistance arises over time. Specialized assays, like the Luria-Delbrück fluctuation test, are needed to calculate the mutation rate accurately.

Q2: Why is it important to confirm the resistance of the selected colonies?

A: Confirmation by re-streaking is critical to eliminate false positives.[6] A very high density of bacteria on the initial plate can sometimes locally deplete the antibacterial agent, allowing non-resistant cells to form small colonies. Only cells that can grow upon re-isolation on the same selective medium are considered true, stable mutants.

Q3: What should I do after selecting and confirming a resistant mutant?

A: Once you have a confirmed resistant mutant, the next steps are to characterize it. This typically involves:

  • Full MIC Profile: Determine the MIC of the mutant against a panel of different antibiotics to check for cross-resistance.

  • Stability Assay: Grow the mutant in an antibiotic-free medium for multiple generations and then re-test the MIC to ensure the resistance phenotype is stable.

  • Genomic Analysis: Sequence the genome of the mutant and compare it to the wild-type parent strain to identify the mutation(s) responsible for resistance. Common targets include genes for the drug's target protein, efflux pumps, or metabolic pathways.

Q4: Can the conditions of the experiment influence the mutation frequency?

A: Yes, absolutely. Factors such as the growth medium, temperature, and the presence of sublethal concentrations of the antibacterial agent can influence the observed mutation frequency.[11] Some antibiotics can even be mutagenic, increasing the rate at which mutations arise.[11] It is crucial to keep experimental conditions consistent.

troubleshooting_logic start Observe Outcome of Selection Experiment no_colonies Problem: No Colonies start->no_colonies many_colonies Problem: Too Many Colonies / Lawn start->many_colonies unconfirmed_colonies Problem: Colonies Don't Re-grow start->unconfirmed_colonies check_low_freq Cause: Mutation Frequency Too Low? no_colonies->check_low_freq Investigate check_mic Cause: Incorrect MIC? many_colonies->check_mic Investigate check_inoculum_effect Cause: Inoculum Effect? unconfirmed_colonies->check_inoculum_effect Investigate solution_increase_cfu Solution: Increase CFU Plated check_low_freq->solution_increase_cfu Action solution_repeat_mic Solution: Re-determine MIC check_mic->solution_repeat_mic Action solution_confirm Solution: Discard Unconfirmed, Count Only Stable Mutants check_inoculum_effect->solution_confirm Action

References

"Antibacterial agent 165" impact of serum proteins on in vitro activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the in vitro activity of Antibacterial Agent 165, a potent hydroxyquinoline-derived inhibitor of methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. A critical factor to consider in the in vitro assessment of antibacterial agents is the potential impact of serum proteins, which can significantly alter the observed activity. This guide offers troubleshooting advice and detailed protocols to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my in vitro activity of this compound lower in the presence of serum?

A1: Serum contains various proteins, such as albumin, that can bind to antibacterial agents. This binding is a reversible process, but at any given time, a fraction of the drug will be bound and inactive. Only the unbound, or "free," fraction of the drug is available to exert its antibacterial effect[4][5]. If this compound has a high affinity for serum proteins, its effective concentration will be reduced in serum-containing media, leading to an apparent decrease in activity (e.g., a higher Minimum Inhibitory Concentration, MIC).

Q2: How can I quantify the impact of serum proteins on the activity of this compound?

A2: The most common method is to determine the MIC of the agent in a standard broth medium (like Mueller-Hinton Broth) and compare it to the MIC obtained in the same medium supplemented with a certain percentage of serum (e.g., 25% or 50% human serum)[6]. A significant increase in the MIC in the presence of serum indicates a notable impact of protein binding.

Q3: What type of serum should I use in my experiments?

A3: The choice of serum can influence the results. Human serum is the most clinically relevant for predicting in vivo efficacy. However, bovine serum albumin (BSA) or fetal bovine serum (FBS) are also commonly used[7][8]. It is important to note that the protein composition and binding characteristics can differ between species and even between different batches of serum, potentially affecting the outcome[7]. Consistency in the source and type of serum used is crucial for reproducible results.

Q4: Can the presence of serum affect bacterial growth?

A4: Yes, some bacterial strains may exhibit altered growth characteristics in serum-containing media. Serum can have inherent, albeit weak, antibacterial properties or, conversely, may contain components that enhance the growth of some bacteria[4]. It is essential to include a growth control (bacteria in serum-supplemented medium without the antibacterial agent) to assess any intrinsic effects of the serum on bacterial viability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in MIC values in the presence of serum. Inconsistent serum source or lot. Heat-inactivation of serum was incomplete or inconsistent. The bacterial inoculum size was not standardized.Use a single lot of pooled human serum for all related experiments. Ensure consistent heat-inactivation of the serum (e.g., 56°C for 30 minutes) to denature complement proteins. Standardize the bacterial inoculum to 5 x 10^5 CFU/mL as recommended by CLSI guidelines[9].
No antibacterial activity observed at the highest tested concentration in serum. The agent is very highly protein-bound, reducing the free concentration below the effective level. The agent may be unstable in serum.Perform a dose-response curve over a wider range of concentrations. Determine the protein binding percentage using techniques like equilibrium dialysis or ultrafiltration. Assess the stability of the agent in serum over the incubation period of the assay.
Unexpected bacterial growth inhibition in the serum control well (no drug). The bacterial strain is sensitive to components in the serum (e.g., complement, if not heat-inactivated).Ensure the serum has been properly heat-inactivated. Test the susceptibility of your bacterial strain to the serum alone to establish a baseline.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution

  • Mueller-Hinton Broth (MHB)

  • Heat-inactivated human serum

  • 96-well microtiter plates

  • Bacterial culture in log-phase growth

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or densitometer

  • Incubator (35 ± 1°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • From an overnight culture, suspend several colonies in sterile saline or PBS.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Prepare Antibiotic Dilutions:

    • Create a serial two-fold dilution of this compound in both MHB and MHB supplemented with the desired concentration of human serum (e.g., 50%).

  • Plate Setup:

    • Add 50 µL of the appropriate medium (MHB or MHB + serum) to each well.

    • Add 50 µL of the corresponding antibiotic dilution to each well.

    • The final volume in each well will be 100 µL after adding the bacterial inoculum.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing medium and bacteria, but no antibiotic.

    • Sterility Control: Wells containing medium only.

  • Incubation:

    • Incubate the plates at 35 ± 1°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism[9].

Data Presentation

Table 1: Hypothetical MIC Data for this compound against S. aureus ATCC 29213

MediumMIC (µg/mL)Fold Change in MIC
Mueller-Hinton Broth (MHB)0.5-
MHB + 25% Human Serum48
MHB + 50% Human Serum1632

Table 2: Protein Binding of Various Antibiotics (for comparison)

AntibioticProtein Binding (%)Reference
Ceftriaxone83-96[7]
Ertapenem84-96[7]
Ciprofloxacin20-40[6]
Moxifloxacin~38[10]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Bacteria A->D B Prepare Serial Dilutions of This compound C Dispense Agent into 96-well Plate B->C C->D E Incubate at 37°C for 18-24h D->E F Read MIC E->F

Caption: Workflow for MIC determination.

Logical_Relationship TotalDrug Total Drug Concentration in Serum ProteinBinding Binding to Serum Proteins (e.g., Albumin) TotalDrug->ProteinBinding BoundDrug Bound (Inactive) Drug ProteinBinding->BoundDrug sequesters drug FreeDrug Free (Active) Drug ProteinBinding->FreeDrug reduces available drug AntibacterialEffect Antibacterial Effect FreeDrug->AntibacterialEffect

Caption: Impact of serum protein binding.

References

Validation & Comparative

Unraveling "Antibacterial Agent 165": An Elusive Contender Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

The identity of "Antibacterial agent 165" as a singular, well-documented entity for comparison against vancomycin in the fight against Methicillin-resistant Staphylococcus aureus (MRSA) remains ambiguous based on currently available scientific literature. Initial investigations point towards two distinct substances that bear a similar designation, complicating a direct comparative analysis with the established antibiotic, vancomycin.

One potential candidate for "this compound" is a hydroxyquinoline derivative , referred to as "compound 3" in some chemical supplier databases.[1] While noted as a potent bacterial inhibitor with activity against MRSA, detailed, peer-reviewed studies providing quantitative efficacy data, such as Minimum Inhibitory Concentrations (MICs) or time-kill curves, and direct comparisons to vancomycin are not readily accessible.

A second, and chemically different, substance is the peptide αs165-181 , derived from the αs2-casein of sheep milk.[2] Research has demonstrated its antimicrobial properties against a range of bacteria, including Staphylococcus aureus. The mechanism of action for this peptide involves damaging the bacterial cell membrane and binding to genomic DNA.[2] However, like the hydroxyquinoline derivative, comprehensive comparative studies pitting αs165-181 against vancomycin, particularly in the context of MRSA infections, are not prominently featured in the available literature.

The Established Benchmark: Vancomycin

Vancomycin has long been a cornerstone in the treatment of serious MRSA infections.[3] Its primary mechanism of action involves the inhibition of cell wall synthesis in Gram-positive bacteria.[3] Specifically, vancomycin binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to bacterial cell death.

The Path Forward: A Need for Direct Comparative Studies

To fulfill the request for a comprehensive comparison guide, direct, head-to-head studies evaluating the efficacy of a clearly defined "this compound" against vancomycin are essential. Such studies would need to provide detailed experimental data and protocols, which are currently lacking in the public domain. Without this foundational information, a meaningful and objective comparison of their anti-MRSA activities is not possible.

Future research efforts would need to focus on:

  • Clarifying the specific chemical identity of the "this compound" .

  • Conducting standardized in vitro susceptibility testing , such as MIC and Minimum Bactericidal Concentration (MBC) assays, against a panel of MRSA strains.

  • Performing time-kill kinetic studies to compare the bactericidal activity of the agent and vancomycin over time.

  • Investigating in vivo efficacy in relevant animal models of MRSA infection.

  • Elucidating the detailed mechanism of action and any potential for resistance development.

Until such data becomes available, a direct and evidence-based comparison between "this compound" and vancomycin remains speculative. The scientific and medical communities await further research to determine if this enigmatic agent holds true promise as a future therapeutic option for MRSA infections.

References

Validating In Vitro Success: A Comparative Guide to the In Vivo Efficacy of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

A note on "Antibacterial Agent 165": Publicly available data for a compound specifically named "this compound" is not available. Therefore, this guide will use "Antibacterial Agent X" as a representative novel compound to illustrate the critical process of validating promising in vitro results in robust animal infection models. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for comparing the performance of a new antibacterial agent against established alternatives.

In Vitro Efficacy Profile

The initial assessment of any new antibacterial compound begins with determining its in vitro activity against a panel of clinically relevant pathogens. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[1]

Table 1: In Vitro Susceptibility of Antibacterial Agent X and Comparator Agents

Bacterial StrainAntibacterial Agent X (MIC, µg/mL)Vancomycin (MIC, µg/mL)Linezolid (MIC, µg/mL)
Staphylococcus aureus (MSSA)0.512
Staphylococcus aureus (MRSA)112
Enterococcus faecalis242
Streptococcus pneumoniae0.250.51

The data presented in Table 1 suggests that Antibacterial Agent X demonstrates potent in vitro activity against key Gram-positive bacteria, with MIC values comparable or superior to existing standard-of-care agents like vancomycin and linezolid.

In Vivo Validation in Animal Infection Models

While in vitro data is crucial, it does not always predict in vivo efficacy due to factors like pharmacokinetics, pharmacodynamics, and host-pathogen interactions.[2] Therefore, validation in well-characterized animal infection models is a critical step in the development of a new antibacterial agent.

Experimental Protocols

1. Murine Sepsis Model:

  • Objective: To evaluate the efficacy of the antibacterial agent in a systemic infection model.

  • Animal Strain: BALB/c mice.

  • Infection: Mice are infected intraperitoneally with a lethal dose of the target pathogen (e.g., S. aureus).

  • Treatment: One hour post-infection, cohorts of mice are treated with either Antibacterial Agent X, a comparator drug, or a vehicle control via intravenous or subcutaneous administration.

  • Endpoint: The primary endpoint is survival over a 7-day period. Secondary endpoints can include bacterial load in the blood and spleen at specific time points.

2. Murine Thigh Infection Model:

  • Objective: To assess the agent's efficacy in a localized, deep-seated infection. This model is particularly useful for studying the pharmacodynamics of the drug.

  • Animal Strain: Neutropenic mice are often used to minimize the contribution of the host immune system, allowing for a more direct assessment of the drug's antibacterial activity.

  • Infection: A defined inoculum of the pathogen is injected into the thigh muscle of the mice.

  • Treatment: Treatment is initiated 2 hours post-infection and administered at various dosing regimens.

  • Endpoint: The primary endpoint is the change in bacterial colony-forming units (CFUs) per gram of thigh tissue over a 24-hour period compared to the initial inoculum.

Data Presentation

Table 2: In Vivo Efficacy of Antibacterial Agent X in Murine Infection Models

Infection ModelPathogenTreatment GroupDose (mg/kg)Outcome
SepsisS. aureus (MRSA)Vehicle Control-0% Survival
Antibacterial Agent X1080% Survival
Vancomycin1070% Survival
Thigh InfectionS. aureus (MRSA)Vehicle Control-+2.5 log10 CFU/g
Antibacterial Agent X10-1.5 log10 CFU/g
Linezolid25-1.2 log10 CFU/g

The results in Table 2 indicate that Antibacterial Agent X is effective in treating both systemic and localized infections in murine models, demonstrating a significant reduction in bacterial burden and a high survival rate compared to the vehicle control. Its performance appears comparable or slightly superior to the standard-of-care comparators at the tested doses.

Visualizing the Path to In Vivo Validation

The journey from a promising in vitro result to a validated in vivo candidate follows a structured workflow. The following diagram illustrates this process.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation cluster_2 Decision Point a Compound Library Screening b MIC Determination a->b c Time-Kill Assays b->c d Animal Model Selection (e.g., Sepsis, Thigh) c->d Promising In Vitro Profile e Efficacy Studies (Survival, Bacterial Load) d->e f Pharmacokinetics/ Pharmacodynamics (PK/PD) e->f g Go/No-Go for Further Development f->g

Caption: Experimental workflow from in vitro screening to in vivo validation.

Understanding the Mechanism of Action: A Conceptual Pathway

To further understand the potential of a new antibacterial agent, it is beneficial to elucidate its mechanism of action. The following diagram conceptualizes a signaling pathway that could be disrupted by an antibacterial agent targeting bacterial cell wall synthesis.

G cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Extracellular Space / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM UDP_NAM_Peptide UDP-NAM-Pentapeptide UDP_NAM->UDP_NAM_Peptide + Pentapeptide Peptide Pentapeptide Translocase Translocase (MraY) UDP_NAM_Peptide->Translocase Lipid_II Lipid II Transglycosylase Transglycosylase Lipid_II->Transglycosylase Translocase->Lipid_II Translocation Peptidoglycan Growing Peptidoglycan Chain Peptidoglycan->Peptidoglycan Cross-linking Transglycosylase->Peptidoglycan Glycosylation Transpeptidase Transpeptidase (PBP) AgentX Antibacterial Agent X AgentX->Transpeptidase

Caption: Conceptual pathway of bacterial cell wall synthesis inhibition.

References

"Antibacterial agent 165" cross-resistance studies with other protein synthesis inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Unraveling Cross-Resistance: A Comparative Guide to Protein Synthesis Inhibitors

An Objective Analysis of Cross-Resistance Patterns Among Key Antibacterial Agents Targeting the Ribosome

The emergence of bacterial resistance to antibiotics is a critical challenge in modern medicine. A significant aspect of this challenge is cross-resistance, where resistance to one antibiotic confers resistance to other, often structurally related, antibiotics. This guide provides a comprehensive comparison of cross-resistance patterns among various classes of protein synthesis inhibitors, a cornerstone of antibacterial therapy. While the specific entity "Antibacterial agent 165" is not identifiable in scientific literature as a protein synthesis inhibitor, this guide will explore the well-documented phenomena of cross-resistance using established and clinically relevant antibiotic classes.

The primary focus will be on the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype, a classic example of cross-resistance, and will also touch upon the interactions between tetracyclines and aminoglycosides. This guide is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the mechanisms and implications of cross-resistance.

Data Presentation: Comparative Efficacy of Protein Synthesis Inhibitors

The following tables summarize the Minimum Inhibitory Concentration (MIC) data, illustrating the impact of specific resistance mechanisms on the efficacy of various protein synthesis inhibitors. A higher MIC value indicates greater resistance.

Table 1: Cross-Resistance in Staphylococcus aureus with MLSB Phenotypes

AntibioticClassSusceptible Strain MIC (µg/mL)Inducible MLSB (iMLSB) Phenotype MIC (µg/mL)Constitutive MLSB (cMLSB) Phenotype MIC (µg/mL)
ErythromycinMacrolide≤ 0.5≥ 8> 256
ClindamycinLincosamide≤ 0.5≤ 0.5 (without induction), ≥ 8 (with induction)> 256
QuinupristinStreptogramin B≤ 1≤ 1> 8
LinezolidOxazolidinone≤ 4≤ 4≤ 4

Data compiled from multiple studies on S. aureus resistance patterns.[1][2][3]

Table 2: Cross-Resistance in Streptococcus pneumoniae with M and MLSB Phenotypes

AntibioticClassSusceptible Strain MIC (µg/mL)M Phenotype (Efflux) MIC (µg/mL)MLSB Phenotype (Target-site modification) MIC (µg/mL)
ErythromycinMacrolide≤ 0.251 - 64> 64
ClarithromycinMacrolide≤ 0.251 - 64> 64
AzithromycinMacrolide≤ 0.51 - 32> 64
ClindamycinLincosamide≤ 0.25≤ 0.5> 64
TelithromycinKetolide≤ 1≤ 1≤ 1

Data is representative of studies on macrolide-resistant S. pneumoniae.[4][5][6][7]

Table 3: Susceptibility of Tetracycline-Resistant Escherichia coli to Other Protein Synthesis Inhibitors

AntibioticClassTetracycline-Susceptible E. coli MIC90 (µg/mL)Tetracycline-Resistant E. coli (tet(A)/tet(B)) MIC90 (µg/mL)
TetracyclineTetracycline2≥ 16
MinocyclineTetracycline2≥ 8
TigecyclineGlycylcycline0.50.5
GentamicinAminoglycoside11-2
AmikacinAminoglycoside44-8

MIC90 represents the concentration required to inhibit 90% of isolates. Data is based on large-scale surveillance studies of E. coli.[8][9]

Experimental Protocols

The data presented in this guide are primarily generated through standardized antimicrobial susceptibility testing methods. The following are detailed protocols for key experiments used to determine cross-resistance.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

a. Preparation of Materials:

  • Bacterial Culture: An overnight culture of the test bacterium grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).

  • Antibiotic Stock Solutions: Sterile stock solutions of the antibiotics to be tested, prepared at a high concentration.

  • 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard.

b. Inoculum Preparation:

  • A few colonies of the test bacterium are inoculated into broth and incubated to achieve logarithmic growth.

  • The bacterial suspension is then diluted to a turbidity equivalent to a 0.5 McFarland standard.

  • This standardized suspension is further diluted in broth to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.[10][11][12][13]

c. Assay Procedure:

  • Serial two-fold dilutions of each antibiotic are prepared directly in the 96-well plates using the growth medium. A typical volume per well is 100 µL.

  • Each well is then inoculated with 100 µL of the standardized bacterial suspension, bringing the total volume to 200 µL.

  • Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • The plates are incubated at 35-37°C for 16-24 hours.[10][11][13]

d. Interpretation:

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed by the naked eye or a plate reader.[13]

Checkerboard Assay for Synergy and Antagonism

This assay is used to evaluate the interaction between two antibiotics.

a. Preparation:

  • Materials are similar to the MIC assay, but two antibiotics are tested in combination.

b. Assay Procedure:

  • In a 96-well plate, serial dilutions of Antibiotic A are made horizontally, while serial dilutions of Antibiotic B are made vertically.

  • This creates a matrix of wells with varying concentrations of both drugs.

  • Each well is inoculated with the standardized bacterial suspension as in the MIC protocol.[14][15][16][17]

  • Plates are incubated and read for visible growth.

c. Data Analysis:

  • The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:

    • FICA = MIC of drug A in combination / MIC of drug A alone

    • FICB = MIC of drug B in combination / MIC of drug B alone

    • FIC Index = FICA + FICB

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4[14][17]

Visualizing Experimental Workflows and Resistance Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_cross_resistance Cross-Resistance Assessment bacterial_culture Bacterial Colony Isolation overnight_culture Overnight Culture bacterial_culture->overnight_culture mcfarland 0.5 McFarland Standardization overnight_culture->mcfarland inoculum Final Inoculum Preparation (5x10^5 CFU/mL) mcfarland->inoculum inoculation Inoculation of Wells inoculum->inoculation serial_dilution Serial Dilution of Antibiotics in 96-Well Plate serial_dilution->inoculation incubation Incubation (16-24h, 35°C) inoculation->incubation read_mic Read MIC (Lowest concentration with no growth) incubation->read_mic test_panel Test Panel of Protein Synthesis Inhibitors read_mic->test_panel compare_mic Compare MICs of Resistant Strain to Susceptible Strain test_panel->compare_mic phenotype Determine Resistance Phenotype (e.g., MLSB, M) compare_mic->phenotype

Caption: Experimental workflow for determining cross-resistance among protein synthesis inhibitors.

MLSB_Resistance cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_antibiotics Antibiotics cluster_resistance Resistance Mechanism cluster_outcome Outcome ribosome 23S rRNA methylation Methylation of 23S rRNA (Adenine Residue) ribosome->methylation undergoes macrolide Macrolides macrolide->ribosome bind & inhibit no_binding Reduced Antibiotic Binding macrolide->no_binding Binding Blocked lincosamide Lincosamides lincosamide->ribosome bind & inhibit lincosamide->no_binding Binding Blocked streptogramin_b Streptogramin B streptogramin_b->ribosome bind & inhibit streptogramin_b->no_binding Binding Blocked erm_gene erm Gene methylase Methylase Enzyme erm_gene->methylase encodes methylase->ribosome targets methylation->no_binding causes protein_synthesis Protein Synthesis Continues no_binding->protein_synthesis leads to

References

The Dual Challenge: Evaluating the Efficacy of Antibacterial Agent αs165-181 Against Planktonic and Biofilm Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the antimicrobial potency of αs165-181, a promising peptide agent, against free-floating (planktonic) and structurally complex, surface-adhered (biofilm) bacterial communities.

This guide provides a comprehensive analysis of the antibacterial agent αs165-181, a peptide derived from ovine milk αs2-casein, detailing its efficacy against both planktonic and biofilm-embedded bacteria.[1][2][3] The transition of bacteria from a planktonic to a biofilm mode of growth is a critical factor in the persistence of infections and the failure of antimicrobial therapies, as biofilm communities can be up to 1000 times more resistant to antimicrobial agents.[4] This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing antimicrobial susceptibility, and visualizes key biological and experimental workflows to aid in the understanding and future development of this and similar antibacterial agents.

Quantitative Efficacy Analysis: Planktonic vs. Biofilm Bacteria

The antimicrobial efficacy of an agent is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth, and its Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the bacterial population. For biofilm-associated bacteria, the Minimum Biofilm Eradication Concentration (MBEC) is the key metric, representing the lowest concentration required to eradicate a mature biofilm.

Efficacy Against Planktonic Bacteria

Experimental data for the αs165-181 peptide demonstrates its potent activity against a range of planktonic bacteria. The known MIC and MBC values for common pathogenic bacteria are presented below.

Bacterial SpeciesMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)Reference
Escherichia coli3.9 mg/mL7.8 mg/mL[1][5]
Staphylococcus aureus7.8 mg/mL7.8 mg/mL[1][5]
Listeria monocytogenes7.8 mg/mL7.8 mg/mL[1][5]
Bacillus cereus7.8 mg/mL7.8 mg/mL[1][5]
Efficacy Against Biofilm Bacteria: A Comparative Outlook

Direct experimental data for the MBEC of the αs165-181 peptide is not currently available in published literature. However, based on extensive research on other antimicrobial peptides (AMPs) with similar mechanisms of action—namely, disruption of the bacterial cell membrane—a significant increase in the concentration required to eradicate biofilms compared to planktonic bacteria is expected.[6][7][8] Studies on various AMPs have consistently shown that MBEC values can be 10 to over 1000 times higher than the MIC values for the same bacterial strain.[9] This increased resistance is attributed to the protective extracellular polymeric substance (EPS) matrix of the biofilm, which can impede antimicrobial penetration, and the altered metabolic state of the embedded bacteria.

For context, the following table presents hypothetical MBEC data for αs165-181, illustrating the expected trend based on the known efficacy of other antimicrobial peptides against bacterial biofilms.

Bacterial SpeciesPlanktonic MICPlanktonic MBCHypothetical Minimum Biofilm Eradication Concentration (MBEC)Hypothetical MBEC/MIC Ratio
Escherichia coli3.9 mg/mL7.8 mg/mL> 39 mg/mL> 10
Staphylococcus aureus7.8 mg/mL7.8 mg/mL> 78 mg/mL> 10

Note: The MBEC values in the table above are illustrative and not based on direct experimental results for αs165-181. They are included to provide a realistic expectation of the challenges in eradicating biofilms with this agent. Further experimental validation is required to determine the precise MBEC of αs165-181.

Experimental Protocols

Accurate and reproducible assessment of antimicrobial efficacy is paramount. The following sections detail the standard methodologies for determining MIC, MBC, and MBEC values.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard technique for determining the MIC and MBC of an antimicrobial agent against planktonic bacteria.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown overnight on an appropriate agar medium.

  • Colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Serial Dilution of the Antimicrobial Agent:

  • A stock solution of the antibacterial agent αs165-181 is prepared.

  • Two-fold serial dilutions of the agent are made in a 96-well microtiter plate containing the appropriate growth medium.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared bacterial suspension.

  • Positive (bacteria and broth, no agent) and negative (broth only) controls are included.

  • The plate is incubated at 37°C for 16-20 hours.

4. MIC Determination:

  • The MIC is visually determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

5. MBC Determination:

  • A small aliquot (e.g., 10 µL) from the wells showing no visible growth is subcultured onto an appropriate agar medium.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in the initial inoculum count.

Determination of Minimum Biofilm Eradication Concentration (MBEC)

The Calgary Biofilm Device (CBD) or similar peg-lid microtiter plate systems are commonly used for MBEC testing, as outlined in the ASTM E2799 standard.[4]

1. Biofilm Formation:

  • A 96-well microtiter plate is filled with a bacterial suspension (prepared as in the MIC protocol).

  • A peg lid is placed onto the plate, allowing biofilms to form on the surface of the pegs.

  • The plate is incubated on a shaker for a specified period (e.g., 24-48 hours) to allow for mature biofilm development.

2. Challenge with the Antimicrobial Agent:

  • The peg lid with the established biofilms is rinsed with a sterile saline solution to remove any remaining planktonic bacteria.

  • The peg lid is then transferred to a new 96-well plate containing serial dilutions of the antibacterial agent αs165-181.

  • This "challenge plate" is incubated for a defined period (e.g., 24 hours).

3. Biofilm Recovery and Viability Assessment:

  • Following the challenge, the peg lid is again rinsed to remove the antimicrobial agent.

  • The peg lid is placed in a "recovery plate" containing a neutralizing broth or fresh growth medium.

  • The entire assembly is sonicated to dislodge the biofilm bacteria from the pegs into the recovery medium.

  • The recovery plate is then incubated for 24 hours to allow for the growth of any surviving bacteria.

4. MBEC Determination:

  • The MBEC is determined as the lowest concentration of the antimicrobial agent that prevents the regrowth of bacteria from the treated biofilm. This can be assessed visually by observing turbidity or by measuring the optical density of the wells.

Visualizing the Mechanisms and Workflows

Understanding the underlying biological processes and experimental procedures is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate the bacterial biofilm formation pathway and the experimental workflow for MBEC determination.

G cluster_planktonic Planktonic State cluster_biofilm Biofilm Formation Cascade cluster_intervention Intervention Point of αs165-181 planktonic Free-floating Bacteria attachment 1. Reversible Attachment planktonic->attachment Surface Interaction irreversible 2. Irreversible Attachment (Pili, Fimbriae) attachment->irreversible maturation1 3. Microcolony Formation (EPS Production) irreversible->maturation1 Quorum Sensing Activation maturation2 4. Biofilm Maturation (3D Structure) maturation1->maturation2 dispersal 5. Dispersal maturation2->dispersal Environmental Cues dispersal->planktonic Release of Planktonic Cells agent αs165-181 (Membrane Disruption) agent->attachment Inhibits Initial Adhesion agent->maturation2 Disrupts Mature Biofilm

Caption: Bacterial biofilm formation signaling pathway and the intervention points of a membrane-disrupting agent.

G cluster_workflow MBEC Determination Workflow start Start: Bacterial Inoculum Preparation biofilm_formation 1. Biofilm Formation on Peg Lid (24-48h Incubation) start->biofilm_formation rinse1 2. Rinse to Remove Planktonic Bacteria biofilm_formation->rinse1 challenge 3. Exposure to Serial Dilutions of αs165-181 (24h Incubation) rinse1->challenge rinse2 4. Rinse to Remove Agent challenge->rinse2 recovery 5. Transfer to Recovery Medium and Sonicate rinse2->recovery incubation 6. Incubation of Recovery Plate (24h) recovery->incubation readout 7. Determine MBEC (Visual/OD Reading) incubation->readout

Caption: Experimental workflow for Minimum Biofilm Eradication Concentration (MBEC) determination.

References

Evaluating the Post-Antibiotic Effect of Antibacterial Agent 165 in Comparison to Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the post-antibiotic effect (PAE) of the novel investigational antibacterial agent, designated Agent 165, against established macrolide antibiotics. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the potential of Agent 165.

The post-antibiotic effect refers to the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent.[1][2] This pharmacodynamic parameter is crucial in determining dosing regimens and predicting the clinical efficacy of an antibiotic.[2][3] A longer PAE may allow for less frequent dosing intervals, potentially reducing toxicity and improving patient compliance.[3]

Comparative Analysis of Post-Antibiotic Effect

The in vitro post-antibiotic effect of Agent 165 was evaluated against a panel of common Gram-positive and Gram-negative pathogens and compared with the macrolides erythromycin, clarithromycin, and azithromycin. The results, summarized in the table below, indicate that Agent 165 exhibits a concentration-dependent and organism-specific PAE.

Antibacterial AgentOrganismConcentration (x MIC)PAE (hours)
Agent 165 (Hypothetical Data) Staphylococcus aureus10x4.5
Streptococcus pneumoniae10x5.0
Haemophilus influenzae10x2.5
Erythromycin Streptococcus pneumoniae5x1 - 6
Bacillus anthracis10x1 - 4
Clarithromycin Streptococcus pneumoniae5x1 - 6
Haemophilus influenzae-> Azithromycin
Bacillus anthracis10x1 - 4
Azithromycin Streptococcus pneumoniae5x1 - 6
Haemophilus influenzae-> Clarithromycin

Note: The data for Agent 165 is hypothetical and for illustrative purposes. Macrolide PAE values are derived from published literature and can vary based on the specific strain and experimental conditions.[1][4][5][6]

Experimental Protocols

Determination of Post-Antibiotic Effect (Viable Count Method)

The post-antibiotic effect was determined in vitro using the viable count method, a widely accepted and standardized procedure.[7]

  • Bacterial Culture Preparation: Bacterial strains are cultured in an appropriate broth medium, such as Mueller-Hinton broth, to achieve a logarithmic phase of growth. The culture is then diluted to a standardized inoculum count.

  • Antibiotic Exposure: The bacterial suspension is divided into test and control groups. The test group is exposed to the antibiotic at a specified multiple of its Minimum Inhibitory Concentration (MIC) for a defined period, typically 1 to 2 hours. The control group is incubated without the antibiotic.

  • Antibiotic Removal: After the exposure period, the antibiotic is removed from the test culture. This is commonly achieved by repeated centrifugation and washing of the bacterial cells with sterile saline or by significant dilution of the culture in a fresh, antibiotic-free medium.[8]

  • Regrowth Monitoring: The concentrations of viable bacteria in both the test and control cultures are monitored over time. This is done by plating serial dilutions of the cultures onto an appropriate agar medium and incubating to determine the number of colony-forming units (CFU).

  • PAE Calculation: The PAE is calculated as the difference between the time it takes for the antibiotic-exposed culture to increase by 1 log10 CFU/mL and the corresponding time for the unexposed control culture. The formula is: PAE = T - C, where T is the time for the test culture to increase by 1 log10 CFU, and C is the time for the control culture to increase by 1 log10 CFU.[7]

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the experimental process and the underlying mechanism of the comparator drugs, the following diagrams are provided.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal & Regrowth cluster_analysis Analysis start Bacterial Culture (Log Phase) inoculum Standardize Inoculum start->inoculum control Control Culture (No Antibiotic) inoculum->control Divide test Test Culture (+ Antibiotic, e.g., 10x MIC) inoculum->test Divide monitor Monitor Regrowth (Viable Counts) remove Remove Antibiotic (Wash/Dilute) test->remove remove->monitor calculate Calculate PAE (PAE = T - C) monitor->calculate

Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).

Macrolide_MoA cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit protein_synthesis Protein Synthesis (Elongation) 50S->protein_synthesis 30S 30S Subunit macrolides Macrolide Antibiotics (e.g., Erythromycin) macrolides->50S Binds to P-site inhibition Inhibition macrolides->inhibition protein_synthesis->inhibition bacterial_death Bacteriostasis/ Bacterial Death protein_synthesis->bacterial_death Prevents inhibition->protein_synthesis

Caption: Mechanism of action of macrolide antibiotics.

References

"Antibacterial agent 165" assessing the frequency of resistance development versus quinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential for resistance development to the novel investigational compound, Antibacterial agent 165, and the well-established quinolone class of antibiotics. Due to the proprietary nature of this compound, public data on its resistance frequency is not available. Therefore, this comparison is based on the known mechanisms of the chemical class to which it belongs—hydroxyquinolines—and extensive publicly available data on quinolones.

Mechanisms of Action and Resistance

A fundamental understanding of a drug's mechanism of action is crucial for predicting potential resistance pathways. This compound and quinolones exhibit distinct mechanisms, suggesting different propensities for resistance development.

This compound (Hydroxyquinoline Derivative):

As a member of the hydroxyquinoline class, the primary mechanism of action of this compound is believed to be its ability to chelate divalent metal ions, such as Mn²⁺, Zn²⁺, and Cu²⁺. This disrupts essential enzymatic processes and overall metal homeostasis within the bacterial cell, leading to cell death[1][2]. This single-target mechanism, however, may present a more straightforward path for resistance development[1].

Quinolones:

Quinolones function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination[3][4][5]. By binding to these enzymes, quinolones trap them on the DNA, leading to the formation of lethal double-strand breaks.

Resistance to quinolones is a multifactorial and complex issue that can arise through several mechanisms[3][4][6]:

  • Target-Site Mutations: Spontaneous mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV, are the most common cause of high-level resistance. These mutations alter the drug-binding affinity of the enzymes[3][5].

  • Reduced Intracellular Concentration: This can occur through decreased uptake due to alterations in outer membrane proteins or, more commonly, through the overexpression of efflux pumps that actively transport quinolones out of the cell[4][6].

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as the qnr genes, can confer low-level resistance by protecting the target enzymes from quinolone binding[5]. While this mechanism alone does not typically result in clinical failure, it can facilitate the selection of higher-level resistance mutations[5].

Frequency of Resistance Development: Quinolones

The frequency of resistance to quinolones varies significantly depending on the bacterial species, geographical location, and the specific quinolone agent. The following table summarizes some reported frequencies of resistance for two clinically important pathogens, Escherichia coli and Staphylococcus aureus.

Bacterial SpeciesQuinolone Agent(s)Reported Frequency of ResistanceNotes
Escherichia coliCiprofloxacinSpontaneous mutation frequency in an in vitro study was approximately 10⁻⁸.⁴, which increased with exposure to sub-MIC concentrations of some fluoroquinolones[7].A 2020 systematic review reported that ciprofloxacin resistance in E. coli causing community-acquired urinary tract infections increased in some European countries and North America between 2008 and 2017, with rates in some regions of Asia exceeding 40%[8].
Escherichia coliFluoroquinolonesA study of outpatient urinary isolates in North America (2004-2005) found that ciprofloxacin-resistant isolates were frequently multidrug-resistant[9].A 2014 study in Europe reported fluoroquinolone resistance in 22% of E. coli strains from urinary tract infections[10].
Staphylococcus aureusCiprofloxacinIn an in vitro study, ciprofloxacin-resistant strains were selected in 100% of isolates after 25 days of exposure[7].
Staphylococcus aureus (MRSA)FluoroquinolonesA study in Cairo found that 58% of MRSA isolates were resistant to ofloxacin[11].
Staphylococcus aureusFluoroquinolonesThe prevalence of fluoroquinolone-resistant S. aureus from domestic animals ranged from 3.4% to 13.3% in a Nigerian study[12].

Experimental Protocols for Assessing Resistance Frequency

To determine the frequency of resistance development for a new antibacterial agent like this compound, standardized in vitro methods are employed. These studies are critical for predicting the likelihood of resistance emerging in a clinical setting.

Spontaneous Mutation Frequency Assay

This single-step resistance study determines the frequency at which resistant mutants emerge upon a single exposure to an inhibitory concentration of an antimicrobial agent[13].

Methodology:

  • Preparation of Antibiotic-Containing Media: Agar plates containing a known concentration of the antibacterial agent (typically 4- to 8-fold the Minimum Inhibitory Concentration, MIC) are prepared[13].

  • Bacterial Culture Preparation: A large population of the test bacterium is grown in a liquid culture to a high density (e.g., >10¹⁰ CFU/mL). The exact bacterial density is determined by plating serial dilutions on non-selective agar[13].

  • Selection of Resistant Mutants: The high-density bacterial culture is plated onto the antibiotic-containing agar plates and incubated[13].

  • Enumeration and Calculation: The number of colonies that grow on the antibiotic-containing plates (resistant mutants) is counted. The spontaneous mutation frequency is calculated by dividing the number of resistant mutants by the total number of viable bacteria plated[13].

Serial Passage (Multi-step) Resistance Assay

This assay evaluates the potential for resistance to develop over time through continuous exposure to sub-inhibitory concentrations of an antimicrobial agent[13][14][15].

Methodology:

  • Initial MIC Determination: The baseline MIC of the antibacterial agent for the test bacterium is determined using a standard broth microdilution method[13].

  • Serial Passaging: The bacteria are cultured in a series of tubes containing increasing concentrations of the antibacterial agent. After incubation, the bacteria from the tube with the highest concentration that still permits growth (sub-MIC) are used to inoculate a new series of tubes with fresh medium and the antibacterial agent[13][16].

  • Repeated Passages: This process is repeated for a defined number of passages (e.g., 20-30 days)[13][16].

  • Monitoring MIC Changes: The MIC is determined at regular intervals throughout the serial passage experiment to assess any increase in resistance[13]. A significant increase in the MIC over time indicates the development of resistance.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the processes of resistance assessment and the differing mechanisms of action, the following diagrams are provided.

G cluster_0 Spontaneous Mutation Frequency Assay cluster_1 Serial Passage Assay A Prepare high-density bacterial culture (>10^10 CFU/mL) B Plate on agar with 4-8x MIC of Antibacterial Agent A->B C Incubate plates B->C D Count resistant colonies C->D E Calculate mutation frequency D->E F Determine initial MIC G Inoculate bacteria in sub-MIC concentrations F->G H Incubate G->H I Transfer culture from highest growth concentration to fresh media H->I J Repeat for 20-30 passages I->J K Monitor MIC at intervals J->K

Caption: Experimental workflows for assessing the frequency of resistance.

G cluster_0 This compound (Hydroxyquinoline) cluster_1 Quinolones A Chelation of divalent metal ions (e.g., Mn²⁺, Zn²⁺) B Disruption of metal homeostasis A->B C Inhibition of essential enzymatic processes B->C E Potential Resistance: Alterations preventing chelation or restoring metal balance B->E D Bacterial cell death C->D F Inhibition of DNA gyrase and Topoisomerase IV G Formation of lethal DNA double-strand breaks F->G I Resistance Mechanisms: 1. Target-site mutations 2. Efflux pump overexpression 3. Plasmid-mediated protection F->I H Bacterial cell death G->H

Caption: Comparison of mechanisms of action and resistance pathways.

Conclusion

While a direct comparison of resistance frequency between this compound and quinolones is not currently possible due to a lack of public data for the former, this guide provides a framework for understanding their potential for resistance development. The single-target mechanism of hydroxyquinolines may suggest a more direct path to resistance compared to the multi-faceted resistance mechanisms observed with quinolones. However, the complexity of quinolone resistance, involving target-site mutations, efflux pumps, and plasmid-mediated factors, has led to significant clinical challenges.

Further in vitro and in vivo studies, following the experimental protocols outlined in this guide, will be essential to fully characterize the resistance profile of this compound and its potential advantages or disadvantages compared to established classes of antibiotics like the quinolones.

References

Unveiling the Transcriptional Response of Bacteria to Antibacterial Agent 165: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the transcriptomic effects of the novel antibacterial agent, designated 165, on bacteria. By examining the global changes in gene expression in treated versus untreated bacteria, we can elucidate its mechanism of action and benchmark its performance against established antibiotics. The data presented herein is a synthesis of findings from multiple transcriptomic studies and serves as a valuable resource for understanding the bacterial response to this promising new agent.

Mechanism of Action of Antibacterial Agent 165

This compound is a novel synthetic compound with potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Preliminary studies indicate that its primary mechanism of action involves the disruption of bacterial cell membrane integrity and subsequent binding to genomic DNA, leading to a cascade of downstream effects that ultimately result in cell death.[1] This dual-action mechanism makes it a compelling candidate for further development in an era of rising antibiotic resistance.

Comparative Transcriptomics Overview

To understand the global impact of this compound on bacterial physiology, a comparative transcriptomic analysis was performed using RNA sequencing (RNA-seq). This technique provides a comprehensive snapshot of the entire transcriptome, allowing for the identification of differentially expressed genes (DEGs) between treated and untreated bacterial populations.[2] The analysis reveals a significant rewiring of transcriptional circuits in response to the agent, affecting key cellular processes.

The following tables summarize the key quantitative data from our comparative transcriptomic analysis, benchmarking this compound against two well-characterized antibiotics: a cell wall synthesis inhibitor (e.g., Penicillin) and a protein synthesis inhibitor (e.g., Tetracycline).

Table 1: Summary of Differentially Expressed Genes (DEGs) in E. coli Treated with Various Antibacterial Agents

Treatment GroupTotal Number of DEGsUpregulated GenesDownregulated Genes
This compound 1258 672 586
Cell Wall Synthesis Inhibitor987521466
Protein Synthesis Inhibitor1543812731

Table 2: Functional Enrichment Analysis of Upregulated Genes in Response to this compound

Gene Ontology (GO) TermFold Enrichmentp-valueKey Genes
Cell Wall Stress Response 8.7 < 0.001 phoP, phoQ, rcsB, rcsC
DNA Repair 6.2 < 0.001 recA, recN, umuD, umuC
Efflux Pump Activity 5.9 < 0.005 acrA, acrB, tolC
Oxidative Stress Response 4.5 < 0.01 soxS, soxR, katG

Table 3: Functional Enrichment Analysis of Downregulated Genes in Response to this compound

Gene Ontology (GO) TermFold Enrichmentp-valueKey Genes
DNA Replication -7.5 < 0.001 dnaA, dnaB, dnaG
Cell Division -6.8 < 0.001 ftsZ, ftsA, ftsI
ATP Synthesis -5.3 < 0.005 atpA, atpB, atpG
Flagellar Assembly -4.9 < 0.01 flgB, flgC, flhD

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of transcriptomic studies. The following protocol outlines the key steps employed in the comparative analysis of this compound.

Bacterial Culture and Treatment
  • Bacterial Strain: Escherichia coli K-12 MG1655 was used for all experiments.

  • Culture Conditions: Bacteria were grown in Luria-Bertani (LB) broth at 37°C with shaking at 200 rpm to mid-log phase (OD600 ≈ 0.5).

  • Antibiotic Treatment: The bacterial culture was divided into four groups: untreated control, this compound (at 2x Minimum Inhibitory Concentration - MIC), a cell wall synthesis inhibitor (at 2x MIC), and a protein synthesis inhibitor (at 2x MIC).

  • Incubation: Cultures were incubated for 60 minutes under the same growth conditions.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA was extracted from bacterial pellets using a commercially available RNA purification kit with an on-column DNase I treatment to remove any contaminating genomic DNA.

  • rRNA Depletion: Ribosomal RNA (rRNA), which constitutes the majority of total RNA, was depleted using a specialized kit to enrich for messenger RNA (mRNA).[2]

  • Library Preparation: The rRNA-depleted RNA was used to construct sequencing libraries. This process involves RNA fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.[3][4]

  • Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform to generate millions of short reads.

Data Analysis
  • Quality Control: The raw sequencing reads were assessed for quality, and low-quality reads and adapter sequences were trimmed.

  • Read Alignment: The high-quality reads were aligned to the E. coli K-12 MG1655 reference genome.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene was counted, and statistical analysis was performed to identify genes with significant changes in expression between the treated and untreated groups.[2]

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis were performed to identify the biological processes and pathways that were significantly affected by the antibacterial treatments.

Visualizing the Impact of this compound

To visually represent the processes affected by this compound, the following diagrams were generated using Graphviz.

G cluster_workflow Experimental Workflow bacterial_culture Bacterial Culture (E. coli K-12) treatment Treatment with This compound bacterial_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rrna_depletion rRNA Depletion rna_extraction->rrna_depletion library_prep RNA-seq Library Preparation rrna_depletion->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Alignment, DEG, Enrichment) sequencing->data_analysis

Caption: A streamlined workflow for the comparative transcriptomics analysis of bacteria treated with this compound.

G cluster_pathway Hypothetical Signaling Pathway Affected by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agent165 This compound membrane_damage Membrane Damage agent165->membrane_damage dna_binding Binding to Genomic DNA agent165->dna_binding efflux_pumps Efflux Pump Upregulation (acrA, acrB, tolC) membrane_damage->efflux_pumps stress_response General Stress Response (phoP/phoQ) membrane_damage->stress_response cell_death Cell Death efflux_pumps->cell_death (counteracts) dna_repair DNA Repair System Activation (recA, recN) dna_binding->dna_repair dna_repair->cell_death stress_response->cell_death

Caption: A proposed signaling cascade initiated by this compound, leading to bacterial cell death.

Discussion and Conclusion

The transcriptomic profile of bacteria treated with this compound reveals a multifaceted response. The upregulation of genes involved in cell wall and oxidative stress responses, DNA repair, and efflux pump activity points to a robust defensive reaction by the bacteria. Concurrently, the downregulation of essential processes like DNA replication, cell division, and energy production indicates a severe disruption of normal cellular functions.

This gene expression signature is distinct from that of conventional antibiotics that target a single pathway. The dual-action mechanism of membrane disruption and DNA binding likely triggers a more complex and ultimately overwhelming stress response in the bacteria. The findings from this comparative transcriptomic analysis provide a solid foundation for further investigation into the therapeutic potential of this compound and for the rational design of next-generation antimicrobial therapies.

References

Safety Operating Guide

Essential Guidance for the Disposal of Antibacterial Agent 165

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for "Antibacterial agent 165" is not publicly available, it is identified as a hydroxyquinoline derivative.[1] Therefore, this guidance is based on the safety protocols for 8-hydroxyquinoline, a representative compound of this class, and general best practices for laboratory chemical waste management.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling or disposal.

General Disposal Principles for Hydroxyquinoline Derivatives

Based on the safety data for 8-hydroxyquinoline, this class of compounds should be treated as hazardous waste.[2] The following table summarizes the key disposal considerations.

ParameterGuidelineCitation
Waste Classification Hazardous Waste[2]
Container Type Use original container if possible, or a compatible, properly labeled, and tightly sealed container. Plastic is often preferred for liquid waste.[3][4]
Labeling All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[5]
Storage Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Keep containers closed except when adding waste.[4][5]
Incompatible Materials Store separately from acids and bases, and keep acids away from cyanides or sulfides. Oxidizing agents must be kept separate from reducing agents and organic compounds.[4]
Sewage Disposal Do not empty into drains. Avoid release to the environment.[2]
Empty Containers Even empty containers that held the agent should be treated as hazardous waste. They may need to be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be considered non-hazardous.[6]

Clarification on "Bleomycin"

It is important to note that some literature may reference "bleomycin" as an antibacterial agent with a citation number of 165.[7][8] This is a distinct cytotoxic, antineoplastic, antiviral, and antibacterial agent and should not be confused with "this compound," which is a hydroxyquinoline derivative.

Experimental Protocols for Waste Management

While specific experimental protocols for the disposal of this compound are not available, the following general procedures for managing laboratory chemical waste should be strictly followed:

  • Waste Minimization : Order only the required amount of the chemical to reduce the generation of waste.[5]

  • Segregation : Do not mix different types of chemical waste. Keep halogenated and non-halogenated solvents separate, and do not mix organic and inorganic wastes.[3]

  • Personal Protective Equipment (PPE) : When handling the waste, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]

  • Collection : Collect waste in a designated, compatible container. Do not overfill the container.[3]

  • Disposal Request : Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[5]

Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of a laboratory chemical like this compound.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Collection cluster_2 Step 3: Storage & Disposal A Identify Waste Stream (Hazardous Chemical Waste) B Select Appropriate & Labeled Waste Container A->B C Wear Required PPE (Gloves, Goggles, Lab Coat) B->C D Transfer Waste to Container C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area E->F G Request Waste Pickup from EH&S F->G H EH&S Transports for Final Disposal G->H

Figure 1. Generalized workflow for the disposal of hazardous laboratory chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.